Product packaging for L-Arabitol(Cat. No.:CAS No. 7643-75-6)

L-Arabitol

Cat. No.: B046117
CAS No.: 7643-75-6
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Arabinitol is a pentitol sugar alcohol that serves as a critical biomarker and compound of interest in several research fields. Its primary research application is in medical mycology, where it is a key diagnostic biomarker for invasive fungal infections, particularly those caused by Candida species. Elevated levels of L-Arabinitol in serum and other biological samples correlate with fungal burden, making it a valuable target for developing diagnostic assays. The compound's mechanism in this context is linked to fungal metabolism, as many pathogenic yeasts produce L-Arabinitol as a metabolic byproduct, unlike human hosts who predominantly produce the D-isomer. Beyond clinical diagnostics, L-Arabinitol is utilized in microbiological studies to investigate microbial metabolism and carbon source utilization. In plant biology and biochemistry research, it is studied as a component of hemicellulose and as a natural osmolyte. This high-purity reagent is essential for use as an analytical standard in chromatography (HPLC, GC-MS) and spectroscopy, for enzymatic studies, and for the preparation of culture media in microbiological research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O5 B046117 L-Arabitol CAS No. 7643-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C([C@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884411
Record name L-Arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7643-75-6
Record name Arabinitol, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arabinitol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arabinitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARABINITOL, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

101 - 104 °C
Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Roles and Physiological Significance of L Arabinitol

L-Arabinitol in Microbial Metabolism and Physiology

The role of L-arabinitol is most prominently observed in the microbial breakdown of L-arabinose, a major component of plant hemicellulose and pectin. scite.airesearchgate.net Fungi and bacteria have evolved distinct pathways for the utilization of this sugar, with the involvement of L-arabinitol being a key differentiator.

Fungal L-Arabinose Catabolic Pathway via L-Arabinitol

In fungi, the breakdown of L-arabinose proceeds through a unique oxidoreductive pathway where L-arabinitol serves as a crucial intermediate. nih.gov This pathway ultimately converts L-arabinose into D-xylulose 5-phosphate, which then enters the central pentose (B10789219) phosphate (B84403) pathway. scite.ainih.gov This metabolic route has been extensively studied in biotechnologically important fungi such as Aspergillus niger and Trichoderma reesei. scite.airesearchgate.net

The fungal L-arabinose catabolic pathway is a five-step process characterized by a series of reduction and oxidation reactions. oup.com The enzymatic cascade and the corresponding intermediates are as follows:

L-arabinose is first reduced to L-arabinitol . This reaction is primarily catalyzed by L-arabinose reductase . nih.gov

L-arabinitol is then oxidized to L-xylulose by the enzyme L-arabinitol 4-dehydrogenase . nih.govwikipedia.org

L-xylulose is subsequently reduced to xylitol (B92547) through the action of L-xylulose reductase . nih.govnih.gov

Xylitol is oxidized to D-xylulose by xylitol dehydrogenase . nih.gov

Finally, D-xylulose is phosphorylated to D-xylulose 5-phosphate by xylulokinase . nih.gov

Table 1: Key Enzymes and Intermediates in the Fungal L-Arabinose Catabolic Pathway

StepStarting SubstrateEnzymeProduct
1L-ArabinoseL-Arabinose ReductaseL-Arabinitol
2L-ArabinitolL-Arabinitol 4-DehydrogenaseL-Xylulose
3L-XyluloseL-Xylulose ReductaseXylitol
4XylitolXylitol DehydrogenaseD-Xylulose
5D-XyluloseXylulokinaseD-Xylulose 5-Phosphate

A notable feature of the fungal L-arabinose pathway is its reliance on specific cofactors for the redox reactions. The reduction steps, catalyzed by reductases, are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govoup.com Conversely, the oxidation steps, mediated by dehydrogenases, require nicotinamide adenine dinucleotide (NAD+). nih.govoup.com

This creates a cofactor imbalance, as the pathway consumes both NADPH and NAD+ and produces NADP+ and NADH. oup.com The regeneration of NADPH is crucial for the continuation of the pathway and is primarily achieved through the oxidative part of the pentose phosphate pathway. oup.com This intricate interplay highlights the importance of redox balance in fungal L-arabinose metabolism. The ability to engineer the cofactor specificity of enzymes like L-arabinitol 4-dehydrogenase has been explored to improve the efficiency of this pathway in recombinant organisms. nih.gov

The expression of the genes encoding the enzymes of the L-arabinose catabolic pathway is tightly regulated at the transcriptional level. In many fungi, the presence of L-arabinose or the pathway intermediate L-arabinitol induces the coordinated expression of the necessary enzymes. nih.gov This induction is often subject to carbon catabolite repression, where the presence of a more easily metabolized sugar like D-glucose prevents the expression of the L-arabinose pathway genes. nih.gov

Key transcriptional activators have been identified in various fungal species. In Aspergillus niger, the specific L-arabinose regulator is AraR, which controls the L-arabinose pathway and the expression of extracellular arabinan-degrading enzymes. nih.gov In contrast, the transcriptional activator XlnR, which regulates xylanase and cellulase (B1617823) genes, does not appear to control L-arabinose metabolism in Aspergilli. nih.gov In Trichoderma reesei, the regulation is partially handled by the transcription factor ARA1, which is also involved in D-galactose catabolism. wikipedia.org

While transcriptional regulation is well-documented, specific details on the post-translational modification of the L-arabinose pathway enzymes are not extensively covered in the available research. General mechanisms of post-translational modification, such as phosphorylation, are known to play significant roles in regulating fungal metabolism, but specific instances for L-arabinitol dehydrogenase or L-xylulose reductase have not been prominently reported. embopress.orgnih.gov

While the core L-arabinitol pathway is conserved among many filamentous fungi, there are species-specific differences in the enzymes and their regulation.

Aspergillus niger : Possesses a specific L-arabinose reductase (LarA) and a D-xylose reductase (XyrA) that also has some activity on L-arabinose. nih.gov The transcriptional regulation is primarily controlled by the AraR activator. nih.gov

Trichoderma reesei : In contrast to A. niger, T. reesei utilizes its D-xylose reductase (XYL1) as the primary enzyme for the initial reduction of L-arabinose. wikipedia.org The transcriptional regulation involves the activator ARA1. wikipedia.org

Penicillium chrysogenum : This was one of the first fungi in which the L-arabinose metabolic pathway via L-arabinitol was described. nih.govoup.com It is capable of taking up and metabolizing L-arabinose as a carbon source. nih.gov

Neurospora crassa : This model filamentous fungus also utilizes the L-arabinitol pathway. An L-arabinitol 4-dehydrogenase from N. crassa has been cloned and characterized. google.comillinois.edu

Table 2: Comparison of L-Arabinose Catabolism in Different Fungi

FeatureAspergillus nigerTrichoderma reeseiPenicillium chrysogenumNeurospora crassa
Initial Reduction Primarily L-arabinose reductase (LarA)Primarily D-xylose reductase (XYL1)L-arabinose reductase activity presentL-arabinose reductase activity present
Key Regulator AraRARA1Transcriptional regulation presentTranscriptional regulation present
L-Arabinitol Intermediate YesYesYesYes

L-Arabinitol as a Metabolite Inducer for Microbial Enzyme Synthesis

L-arabinitol, a five-carbon sugar alcohol, functions as a key signaling molecule in certain microorganisms, directly inducing the synthesis of specific enzymes. A prominent example is its role in the saprophytic fungus Hypocrea jecorina (also known as Trichoderma reesei), a major industrial producer of hydrolytic enzymes like xylanases. nih.gov While D-xylose, the monomer of xylan, was initially thought to be the primary inducer of xylanase production, research has revealed that its metabolism is necessary for induction. nih.gov

Systematic investigation into the metabolites of the pentose pathway demonstrated that L-arabinitol is the actual and more potent inducer of xylanase-encoding genes in H. jecorina. nih.govnih.gov Studies using mutant strains deficient in the D-xylose metabolic pathway confirmed this hypothesis. nih.gov For instance, when the parental strain was cultured with various metabolites, L-arabinitol triggered higher transcript levels of xylanase genes compared to D-xylose, L-arabinose, or xylitol. nih.gov This finding clarifies the regulatory mechanisms of enzyme production in this fungus, identifying L-arabinitol as a crucial metabolic signal for activating the expression of genes required for hemicellulose degradation. nih.govnih.gov

Interactive Table: Induction of Xylanase Gene Expression in H. jecorina

This table summarizes the findings on the role of different metabolites in inducing xylanase expression.

Metabolite Role in Xylanase Induction Key Finding
D-xylose Precursor to the actual inducer Active metabolism of D-xylose is required for induction to occur. nih.gov
Xylitol Not an inducer Does not trigger the transcription of xylanase-encoding genes. nih.gov
L-xylulose Not an inducer Studies with deletion strains showed L-xylulose is not the inducing molecule. nih.gov

| L-arabinitol | Actual Inducer | Confirmed to be the true inducer, leading to the highest transcript levels of xylanolytic genes. nih.govnih.gov |

Role of L-Arabinitol in Microbial Osmotolerance and Stress Responses

In various microorganisms, particularly fungi, L-arabinitol plays a vital role as a compatible solute, helping the organism survive under conditions of high osmotic stress. Compatible solutes are small organic molecules that accumulate in the cytoplasm to balance the osmotic pressure of the environment without interfering with normal cellular functions. The accumulation of arabitol has been identified as a key adaptation mechanism in the pathogenic yeast Candida albicans in response to osmotic stress. nih.gov

When exposed to hyperosmotic conditions, C. albicans upregulates enzymes in the pentose phosphate pathway, which is linked to the synthesis of arabitol. nih.gov This response leads to the intracellular accumulation of arabitol, along with glycerol (B35011), another important osmolyte. nih.gov This accumulation helps the cell to maintain turgor pressure and protect cellular structures and enzymes from the detrimental effects of dehydration. The synthesis of arabitol for stress adaptation is a specific and regulated process, highlighting its importance for the survival and pathobiology of fungi like C. albicans in challenging environments. nih.govresearchgate.net Studies on Yarrowia lipolytica have also shown that appropriate osmotic pressure can facilitate the production of D-arabitol, further underscoring the link between arabitol synthesis and osmotic stress response in yeasts. researchgate.netnih.gov

L-Arabinitol in Human and Mammalian Physiological Systems

Endogenous Production and Distribution in Biofluids and Tissues

L-arabinitol is an endogenous metabolite found in human and mammalian body fluids. nih.gov It is a normal component of human metabolism, present in biofluids such as serum and urine. nih.govnih.govnih.gov Its concentration is typically measured alongside its stereoisomer, D-arabinitol, which is not produced in significant amounts by mammals but is a major metabolite of most pathogenic Candida species. nih.govasm.org Therefore, the ratio of D-arabinitol to L-arabinitol (D/L-arabinitol) in urine or serum is a key diagnostic marker. nih.govnih.gov

In healthy individuals, L-arabinitol is present at baseline levels, resulting in a low D/L-arabinitol ratio. For example, the D/L-arabinitol ratio in the urine of healthy newborn infants was found to be 2.5 ± 0.6 (mean ± SD). nih.gov Another study reported the fraction of D-arabinitol relative to the total D,L-arabinitol in the urine of normal humans was 0.43 ± 0.15. nih.gov These baseline levels of endogenous L-arabinitol provide a stable reference against which the production of D-arabinitol by invading pathogens can be measured. nih.govresearchgate.net

Interactive Table: D/L-Arabinitol Ratios in Human Biofluids

This table presents typical D/L-arabinitol ratios in different populations, illustrating the baseline presence of L-arabinitol.

Population Biofluid Mean D/L-Arabinitol Ratio (± SD) Significance
Healthy Full-Term Newborns Urine 2.5 ± 0.6 nih.gov Represents the normal endogenous L-arabinitol level relative to D-arabinitol. nih.gov
Hospitalized Cardiac Patients (No Fungal Infection) Urine 2.601 ± 0.544 nih.gov Serves as a control group in a clinical setting. nih.gov
Patients with Proven Candidiasis Urine Elevated (e.g., >4.8 cutoff) nih.gov High ratio indicates D-arabinitol production by Candida. nih.gov

Integration of L-Arabinitol into Pentose and Other Central Metabolic Pathways

In many fungi, L-arabinitol is a key intermediate in the catabolism of L-arabinose, a pentose sugar found in plant hemicellulose. researchgate.netnih.gov This metabolic pathway connects the breakdown of plant-derived sugars to the central pentose phosphate pathway (PPP). researchgate.net The conversion process begins with the reduction of L-arabinose to L-arabinitol. Subsequently, the enzyme L-arabinitol 4-dehydrogenase (Lad1) oxidizes L-arabinitol to L-xylulose. nih.gov L-xylulose is then phosphorylated to L-xylulose-5-phosphate, which is further converted to D-xylulose-5-phosphate, an intermediate that directly enters the pentose phosphate pathway. researchgate.net

The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and producing precursors for nucleotide synthesis. nih.govwikipedia.org The integration of L-arabinitol metabolism into the PPP is crucial for organisms that utilize L-arabinose as a carbon source, allowing them to channel the carbon skeletons from this sugar into central metabolism for energy production and biosynthesis. researchgate.netnih.gov The enzyme L-arabinitol 4-dehydrogenase is essential for this process; fungal mutants lacking the gene for this enzyme show an inability or severely reduced ability to grow on L-arabinose or L-arabinitol. nih.gov

Biosynthesis of Nucleotide-Activated D-Arabinitol in Pathogenic Bacteria (e.g., Streptococcus pneumoniae)

While the previous sections focused on L-arabinitol, it is noteworthy that its isomer, D-arabinitol, is a component of the capsular polysaccharides (CPS) of several serotypes of the major human pathogen Streptococcus pneumoniae. nih.govnih.gov The biosynthesis of D-arabinitol in these bacteria involves its nucleotide-activated form, CDP-D-arabinitol. nih.gov

The biosynthetic pathway for CDP-D-arabinitol has been fully characterized and proceeds in two main steps, starting from an intermediate of the pentose phosphate pathway: nih.govnih.gov

Step 1: Formation of CDP-D-xylulose. The enzyme D-xylulose-5-phosphate cytidylyltransferase (encoded by the abpA gene) catalyzes the transfer of a CTP molecule to D-xylulose-5-phosphate (D-Xlu-5-P), forming CDP-D-xylulose. nih.govnih.gov

Step 2: Reduction to CDP-D-arabinitol. The enzyme CDP-D-xylulose reductase (encoded by the abpB gene) then reduces CDP-D-xylulose to the final product, CDP-D-arabinitol, using NADH or NADPH as a cofactor. nih.govnih.gov

This pathway highlights how pathogenic bacteria can synthesize specialized sugar alcohols like D-arabinitol from central metabolic intermediates for incorporation into their protective capsular structures, which are critical virulence factors. nih.gov

Pharmacological and Health-Related Implications of L-Arabinitol and its Derivatives

The primary health-related significance of L-arabinitol lies in its role as an internal standard for the diagnosis of invasive candidiasis, a serious fungal infection. nih.govhealthmatters.io While L-arabinitol itself is not the primary biomarker, its relatively stable endogenous concentration in human biofluids provides the crucial baseline for interpreting levels of its stereoisomer, D-arabinitol. nih.govnih.gov

Most pathogenic species of Candida produce and excrete D-arabinitol as a metabolic byproduct. asm.orghealthmatters.io In a patient with invasive candidiasis, the fungus releases D-arabinitol into the bloodstream, leading to a significant increase in its concentration in both serum and urine. nih.govnih.gov Because human metabolism produces mainly L-arabinitol, the D/L-arabinitol ratio rises dramatically during infection. nih.govresearchgate.net

The measurement of the urinary or serum D/L-arabinitol ratio is a non-invasive diagnostic tool that offers high sensitivity and specificity for detecting systemic Candida infections, particularly in immunocompromised patients. nih.govnih.gov For instance, a study on pediatric cardiac patients found the D/L-arabinitol ratio method to have 100% sensitivity and 97.2% specificity for diagnosing invasive candidiasis. nih.gov Elevated ratios can often be detected days before blood cultures become positive, allowing for earlier initiation of antifungal therapy. nih.gov The normalization of this ratio can also be used to monitor the effectiveness of treatment. nih.govasm.org

Interactive Table: Diagnostic Utility of the D/L-Arabinitol Ratio

This table shows the performance of the D/L-arabinitol ratio as a diagnostic marker for invasive candidiasis in a clinical study.

Metric Value Interpretation
Sensitivity 100% nih.gov The test correctly identified all patients with proven candidiasis. nih.gov
Specificity 97.2% nih.gov The test correctly identified the vast majority of patients without the infection. nih.gov
Positive Predictive Value 78.6% nih.gov A positive test result was highly indicative of the presence of the disease. nih.gov

| Negative Predictive Value | 100% nih.gov | A negative test result reliably ruled out the presence of the disease. nih.gov |

Impact on Microbial Ecology and Gut Microbiota Modulation

The interaction between L-arabinitol and microbial communities, particularly within the human gut, is a subject of ongoing research. The gut microbiota plays a crucial role in host health, and its composition can be influenced by various dietary components. nih.gov L-arabinose, a sugar that can be metabolized to L-arabinitol, has been shown to modulate the gut environment. Some intestinal bacteria can utilize L-arabinose as an energy source. nih.gov

Studies in animal models have demonstrated that dietary L-arabinose can alter the composition of the gut microbiota. For instance, in mice, an L-arabinose-supplemented diet led to a significant decrease in the populations of Prevotella and Lactobacillales. nih.gov Furthermore, the presence of L-arabinose in the diet has been linked to an increased production of short-chain fatty acids (SCFAs) in the cecum of rats, indicating a shift in the metabolic activity of the gut flora. nih.gov

The balance between different microbial kingdoms in the gut is also critical. The ratio of D-arabinitol to L-arabinitol (D/L-arabinitol ratio) in urine is a recognized biomarker for invasive candidiasis, a fungal infection caused by Candida species. nih.govnih.govasm.org Candida species primarily produce D-arabinitol, while L-arabinitol is a normal human metabolite. nih.gov An elevated D/L-arabinitol ratio can indicate an overgrowth of Candida. Research has shown that long-term antibiotic therapy can lead to an increased D/L-arabinitol ratio in infants. asm.org This suggests that reducing the bacterial population with antibiotics may disrupt the natural balance, allowing fungi like Candida to proliferate. asm.org This interplay highlights the delicate microbial ecology within the host and the role of compounds like L-arabinitol in understanding these dynamics.

Table 1: Research Findings on Arabinitol/Arabinose and Gut Microbiota

Subject Intervention Observed Effects on Microbiota/Metabolites Reference
Mice 2.5% L-arabinose diet Decreased relative abundance of Prevotella and Lactobacillales. nih.gov
Rats L-arabinose ingestion with sucrose Increased production of organic acids in the cecum. nih.gov
Infants Long-term antibiotic therapy Increased urinary D/L-arabinitol ratio, suggesting a shift in the bacterium-fungus balance. asm.org

Development of L-Arabinitol-Derived Iminosugars as Glycosidase Inhibitors

L-arabinitol serves as a valuable chiral starting material for the synthesis of iminosugars, which are potent inhibitors of glycosidases. nih.govacs.org Glycosidases are enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates, and their inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and viral infections. acs.org

Researchers have successfully synthesized a series of α-1-C-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) derivatives. One such derivative, α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol (α-1-C-butyl-LAB), has demonstrated significant inhibitory activity against key intestinal enzymes. nih.gov It potently inhibits maltase, isomaltase, and sucrase, which are responsible for breaking down dietary sugars. nih.gov In vivo studies have shown that α-1-C-butyl-LAB effectively suppresses the rise in blood sugar levels after a meal (postprandial hyperglycemia), with an effective dose approximately 10 times lower than that of the established drug miglitol. nih.gov Molecular docking studies suggest that its mode of interaction with the enzyme maltase-glucoamylase is distinct from that of miglitol. nih.gov

The versatility of arabinitol as a scaffold is further demonstrated by the development of other iminosugar analogues. For example, derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), the enantiomer of LAB, have been synthesized and shown to be selective and potent inhibitors of α-mannosidase, an enzyme involved in various cellular processes. acs.org The development of these L-arabinitol-derived compounds represents a promising avenue for creating new therapeutic agents that can precisely target carbohydrate-processing enzymes. nih.gov

Table 2: L-Arabinitol-Derived Iminosugars and Their Glycosidase Inhibition

Compound Target Enzyme(s) IC50 / Ki Value Key Finding Reference
α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol (α-1-C-butyl-LAB) Intestinal maltase 0.13 µM Potent inhibitor that strongly suppressed postprandial hyperglycemia in vivo. nih.gov
α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol (α-1-C-butyl-LAB) Intestinal isomaltase 4.7 µM Effective inhibitor of isomaltase. nih.gov
α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol (α-1-C-butyl-LAB) Intestinal sucrase 0.032 µM Highly potent inhibitor of sucrase. nih.gov

L-Arabinitol's Potential Role in Lipid Metabolism and Adiposity Research

The potential influence of L-arabinitol on lipid metabolism and body fat accumulation is an emerging area of interest, largely informed by research on its enantiomer, D-arabitol. D-arabitol has been shown to effectively reduce visceral fat accumulation and improve insulin (B600854) resistance. nih.govacs.org Studies on rats fed a high-fat diet found that D-arabitol supplementation significantly ameliorated body weight gain and fat accumulation. nih.govacs.org

The proposed mechanism for D-arabitol's effects involves the modulation of gut microbiota, which leads to an increase in the production of SCFAs. nih.gov These SCFAs are believed to indirectly promote the "browning" of white adipose tissue (WAT), a process that increases energy expenditure. nih.govacs.org L-arabitol shares some physiological properties with D-arabitol, such as being slowly absorbed and having a low caloric content, which are desirable characteristics for ingredients aimed at managing body weight. researchgate.net It has been suggested that arabitol can act as an adipose tissue reducer. nih.gov

While direct studies on L-arabinitol's impact on lipid metabolism and adiposity are limited, the findings for D-arabitol provide a strong rationale for further investigation. The regulation of triglyceride storage (lipogenesis) and breakdown (lipolysis) in adipose tissue is critical for maintaining energy balance and preventing obesity. researchgate.net Given the structural similarities and shared metabolic properties with its D-isomer, L-arabinitol represents a potential candidate for research into novel strategies for managing obesity and related metabolic disorders.

Table 3: Effects of D-Arabitol on Obesity and Metabolic Parameters in High-Fat Diet-Fed Rats

Parameter Effect of D-Arabitol Supplementation Mechanism Reference
Body Weight Gain Significantly ameliorated Gut microbiota modulation nih.govacs.org
Fat Accumulation Dramatically ameliorated Increased SCFAs, WAT browning nih.govacs.org

Table of Mentioned Chemical Compounds

Compound Name
L-arabinitol
D-arabinitol
L-arabinose
α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol
1,4-dideoxy-1,4-imino-L-arabinitol (LAB)
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)
Maltase
Isomaltase
Sucrase
Miglitol
Maltase-glucoamylase
α-Mannosidase
Short-Chain Fatty Acids (SCFAs)
Triglyceride
D-glucose
D-xylose
D-galactose
Galactitol
L-xylulose
NAD+
NADH
L-iditol
L-mannitol
D-allitol
D-sorbitol
Daidzein
Equol
Isofagomine
Glyset
Zavesca
Galafold
Oseltamivir
Zanamivir
Fluconazole

Enzymology and Biochemical Characterization of L Arabinitol Transforming Enzymes

L-Arabinitol 4-Dehydrogenase (LAD; EC 1.1.1.12)

L-arabinitol 4-dehydrogenase (LAD) is a pivotal enzyme in the fungal pathway for L-arabinose utilization. It catalyzes the NAD⁺-dependent oxidation of L-arabinitol to L-xylulose, which is a key intermediate that is further metabolized in the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.govnih.govnih.gov The systematic name for this enzyme is L-arabinitol:NAD⁺ 4-oxidoreductase (L-xylulose-forming). wikipedia.org

Kinetic and Mechanistic Studies of LAD Activity

LADs from various fungal sources have been cloned and characterized, revealing a strong preference for NAD⁺ as a cofactor, although some display minimal activity with NADP⁺. researchgate.net The enzyme is a homotetramer and contains two zinc ions per subunit, classifying it as a medium-chain dehydrogenase/reductase. researchgate.net Kinetic parameters for LADs from several fungal species have been determined, highlighting differences in substrate affinity and catalytic efficiency. For instance, the LAD from Penicillium chrysogenum has been shown to be the most active among several characterized LADs. researchgate.net In contrast, the LAD from Trichoderma longibrachiatum exhibits the highest binding affinity for L-arabinitol, as indicated by its lower Kₘ value. illinois.edu The optimal pH for the activity of these enzymes is generally around 9.4, with a functional range between pH 7 and 11. researchgate.netillinois.edu Thermostability varies among LADs from different organisms, with the enzyme from T. longibrachiatum showing the highest optimal temperature for activity. researchgate.net

Table 1: Kinetic Parameters of L-Arabinitol 4-Dehydrogenase from Various Fungal Species

Organism Substrate Kₘ (mM) Vₘₐₓ (µmol/min/mg) Cofactor
Neurospora crassa L-arabinitol 16 - NAD⁺
Neurospora crassa Adonitol 35 - NAD⁺
Neurospora crassa Xylitol (B92547) 290 - NAD⁺
Trichoderma reesei L-arabinitol ~40 - NAD⁺
Trichoderma reesei Adonitol ~40 - NAD⁺
Trichoderma reesei Xylitol ~180 - NAD⁺
Immobilized LAD L-arabinitol 15.5 92.2 NAD⁺
Free LAD L-arabinitol 17.8 93.2 NAD⁺

Data sourced from multiple studies. Vₘₐₓ values are not always reported in the same units and are thus indicated as not available where direct comparison is not possible.

Structural Biology of LAD: Crystal Structures and Catalytic Sites

The first crystal structure of an LAD was determined for the enzyme from the filamentous fungus Neurospora crassa at a resolution of 2.6 Å. wikipedia.org This structural data has provided significant insights into the enzyme's function. The N. crassa LAD is a homotetramer, with each monomer comprising a large catalytic domain and a smaller NAD⁺-binding domain. wikipedia.org

The catalytic domain houses two zinc ions: a catalytic zinc ion and a structural zinc ion. The catalytic zinc ion is coordinated by three amino acid residues (Cys53, His78, and Glu79) and a water molecule. This coordination is crucial for the enzyme's catalytic activity. wikipedia.org The structural zinc ion is ligated by four cysteine residues (Cys108, Cys111, Cys114, and Cys122) and plays a role in maintaining the protein's structural integrity. wikipedia.org The NAD⁺ cofactor binds in a cleft between the two domains, with the nicotinamide (B372718) ring positioned for hydride transfer. wikipedia.org

Protein Engineering of LAD for Altered Cofactor Specificity and Substrate Promiscuity

The strict dependence of LAD on NAD⁺ can create a cofactor imbalance in engineered metabolic pathways. Consequently, significant research has focused on altering the cofactor specificity of LAD from NAD⁺ to NADP⁺. This has been successfully achieved through site-directed mutagenesis. researchgate.netwikipedia.org

Efforts have also been made to alter the substrate specificity of LAD. A single amino acid change (Y318F) in the A. niger LAD resulted in an increased affinity for D-sorbitol, a substrate not typically utilized by the wild-type enzyme. nih.gov

Molecular Genetics and Regulation of LAD Expression

The expression of the gene encoding LAD, often designated as lad1 or ladA, is typically not constitutive but is induced by the presence of L-arabinose. nih.gov In Trichoderma reesei, the lad1 gene is only expressed after growth on L-arabinose. nih.gov

In the fungus Aspergillus niger, the regulation of the L-arabinose catabolic pathway, including the ladA gene, is controlled by transcriptional regulators. The expression of ladA is upregulated in the presence of L-arabinose. This regulation is interconnected with the metabolism of D-xylose, as the ladA gene has also been observed to be upregulated during growth on D-xylose, despite not being directly involved in its catabolism. nih.gov

L-Arabinitol 2-Dehydrogenase (EC 1.1.1.13)

L-arabinitol 2-dehydrogenase is another key enzyme in the metabolism of L-arabinitol. It catalyzes the conversion of L-arabinitol to L-ribulose, also utilizing NAD⁺ as a cofactor. wikipedia.orggenome.jp The systematic name of this enzyme is L-arabinitol:NAD⁺ 2-oxidoreductase (L-ribulose-forming). wikipedia.org

Enzymatic Properties and Physiological Substrates

This enzyme is classified as an oxidoreductase and is involved in pentose and glucuronate interconversions. wikipedia.org The reaction catalyzed is the reversible oxidation of L-arabinitol to L-ribulose with the concomitant reduction of NAD⁺ to NADH. wikipedia.orggenome.jp

The enzyme was first described in cell-free extracts of Penicillium chrysogenum as part of a novel pathway for pentose metabolism. wikipedia.orggenome.jp More recently, an L-arabitol 2-dehydrogenase has been biochemically characterized from the bacterium Pantoea ananatis. nih.govsemanticscholar.org In this bacterium, the enzyme is part of an operon involved in sugar metabolism, and its substrate specificity is complementary to that of another sugar dehydrogenase in the same operon. nih.govsemanticscholar.org While L-arabinitol is the primary physiological substrate, the full range of its substrate specificity and detailed kinetic parameters from fungal sources are not as extensively documented as those for LAD. Other arabitol dehydrogenases are known to be stereoselective for the L-isomer. nih.gov

Role in L-Ribulose Formation and Pentose Interconversions

In some metabolic pathways, L-arabinitol can be converted to L-ribulose. This reaction is catalyzed by L-arabinitol 2-dehydrogenase (EC 1.1.1.13). This enzyme facilitates the NAD+-dependent oxidation of L-arabinitol at the second carbon, yielding L-ribulose, NADH, and a proton. wikipedia.org The systematic name for this enzyme is L-arabinitol:NAD+ 2-oxidoreductase (L-ribulose-forming). wikipedia.org This transformation is a critical step in certain pentose and glucuronate interconversion pathways. wikipedia.org

Conversely, the more commonly characterized pathway in fungal L-arabinose catabolism involves the oxidation of L-arabinitol to L-xylulose, not L-ribulose. This reaction is catalyzed by L-arabinitol 4-dehydrogenase (EC 1.1.1.12), which oxidizes L-arabinitol at the fourth carbon. wikipedia.orgnih.gov The enzyme uses NAD+ as a cofactor and produces L-xylulose and NADH. wikipedia.org This step is essential for channeling L-arabinose-derived carbon into the central pentose phosphate pathway. nih.gov Studies in Penicillium chrysogenum were foundational in establishing this new pathway for pentose metabolism. wikipedia.org The enzyme from Trichoderma reesei (also known as Hypocrea jecorina) has been purified and shown to be essential for growth on L-arabinose. nih.govnih.gov Disruption of the gene encoding this enzyme, lad1, severely impairs the fungus's ability to grow on L-arabinose and L-arabinitol. nih.gov

EnzymeEC NumberReactionOrganism Example(s)
L-arabinitol 2-dehydrogenase1.1.1.13L-arabinitol + NAD+ ⇌ L-ribulose + NADH + H+Penicillium chrysogenum
L-arabinitol 4-dehydrogenase1.1.1.12L-arabinitol + NAD+ ⇌ L-xylulose + NADH + H+Neurospora crassa, Trichoderma reesei

Aldose Reductases (EC 1.1.1.21) Catalyzing L-Arabinose to L-Arabinitol Conversion

The initial step in the fungal L-arabinose catabolic pathway is the reduction of L-arabinose to L-arabinitol. nih.govlu.se This reaction is catalyzed by an aldose reductase (EC 1.1.1.21), an enzyme with broad substrate specificity. lu.senih.gov These enzymes typically use NADPH as the reducing cofactor. oup.com In many fungi, the same aldose reductase is responsible for the reduction of both L-arabinose to L-arabinitol and D-xylose to xylitol. lu.senih.gov For instance, in Saccharomyces cerevisiae and Pichia stipitis, the aldose reductases show similar activities with both L-arabinose and D-xylose. oup.com In Trichoderma reesei, the main reductase is the D-xylose reductase (XYL1), which is crucial for the metabolism of both pentoses. nih.gov Similarly, Aspergillus niger possesses an L-arabinose reductase (LarA) that can also reduce D-xylose, although it has a higher affinity for L-arabinose. nih.gov

Associated Enzymes in Oxidoreductive Pentose Catabolism

The catabolism of L-arabinitol is intricately linked with other pentose metabolic pathways, sharing several key enzymes.

Following the formation of L-xylulose from L-arabinitol, L-xylulose reductase (LXR; EC 1.1.1.10) catalyzes the NADPH-dependent reduction of L-xylulose to the achiral intermediate, xylitol. nih.govtandfonline.com This enzyme is a critical juncture, linking the L-arabinose pathway to the D-xylose metabolic pathway at the level of xylitol. lu.senih.gov The systematic name for this enzyme is xylitol:NADP+ 2-oxidoreductase (L-xylulose-forming). wikipedia.org LXR has been characterized in various organisms, including the fungi Neurospora crassa and Rhizomucor pusillus. nih.govtandfonline.com The enzyme from N. crassa is noted for its high turnover number, while the R. pusillus enzyme is a homotetramer that prefers NADPH as a coenzyme. nih.govtandfonline.com In humans, this enzyme is also known as dicarbonyl/L-xylulose reductase and plays a role in the uronate cycle of glucose metabolism. wikipedia.org

PropertyL-Xylulose Reductase (N. crassa)L-Xylulose Reductase (R. pusillus)
EC Number 1.1.1.101.1.1.10
Cofactor NADPHNADPH
Optimal pH (Reductase) ~7.0Not specified
Optimal Temperature ~37°CNot specified
Km (L-xylulose) High (mM range)8.71 mM

The xylitol generated by L-xylulose reductase is subsequently oxidized to D-xylulose by xylitol dehydrogenase (XDH; EC 1.1.1.9), also referred to as D-xylulose reductase. qmul.ac.ukwikipedia.org This reaction is strictly NAD+-dependent. nih.govfrontiersin.org XDH is a key enzyme in the metabolism of D-xylose and serves as the converging point for the L-arabinose pathway. frontiersin.orgresearchgate.net The enzyme belongs to the family of medium-chain dehydrogenases/reductases and often contains a catalytic zinc atom. nih.govresearchgate.netnih.gov It has been characterized from various yeasts, such as Galactocandida mastotermitis, where it exists as a homotetramer. nih.govnih.gov The reaction mechanism typically follows an ordered Theorell-Chance model, where the coenzyme NAD+ binds first and NADH leaves last. nih.govnih.gov

The final step before entering the pentose phosphate pathway is the phosphorylation of D-xylulose. This is catalyzed by xylulokinase (XK; EC 2.7.1.17), which uses ATP to phosphorylate D-xylulose at the fifth carbon, producing D-xylulose 5-phosphate and ADP. wikipedia.orgebi.ac.uk This irreversible reaction commits the carbon skeleton to central metabolism. nih.gov The systematic name for this transferase is ATP:D-xylulose 5-phosphotransferase. wikipedia.org The human D-xylulokinase has been structurally characterized, revealing a two-domain fold typical of the sugar kinase superfamily. nih.govresearchgate.net The enzyme is highly specific for D-xylulose. nih.gov

Enzymes Involved in CDP-D-Arabinitol Biosynthesis (e.g., AbpA, AbpB)

In some bacteria, such as Streptococcus pneumoniae, D-arabinitol is a component of capsular polysaccharides (CPS), which are important virulence factors. nih.govnih.gov The biosynthesis of the activated sugar nucleotide, CDP-D-arabinitol, is a two-step process catalyzed by the enzymes AbpA and AbpB. nih.govnih.gov

AbpA (D-xylulose-5-phosphate cytidylyltransferase): This enzyme catalyzes the transfer of a cytidine (B196190) monophosphate (CMP) group from CTP to D-xylulose-5-phosphate (D-Xlu-5-P), forming CDP-D-xylulose. nih.govnih.gov

AbpB (CDP-D-xylulose reductase): This enzyme then catalyzes the reduction of the keto group in CDP-D-xylulose to a hydroxyl group, yielding the final product, CDP-D-arabinitol. nih.govnih.gov This reaction requires a nicotinamide cofactor, such as NADH or NADPH. nih.gov

Biochemical characterization has confirmed this two-step pathway in S. pneumoniae serotype 17F, elucidating the precise mechanism for the formation of the nucleotide-activated form of D-arabinitol required for polysaccharide synthesis. nih.govnih.gov

EnzymeGeneFunctionSubstrate(s)Product
D-xylulose-5-phosphate cytidylyltransferaseabpATransfers CMP to D-Xlu-5-PD-xylulose-5-phosphate, CTPCDP-D-xylulose
CDP-D-xylulose reductaseabpBReduces CDP-D-xyluloseCDP-D-xylulose, NAD(P)HCDP-D-arabinitol

L Arabinitol As a Biomarker in Clinical and Biological Research

Diagnostic Utility of L-Arabinitol Enantiomers in Systemic Fungal Infections

L-arabinitol and its stereoisomer, D-arabinitol, have emerged as significant subjects of investigation in the quest for rapid, non-culture-based diagnostics for systemic fungal infections, particularly invasive candidiasis. The diagnostic approach hinges on the differential origin of these two sugar alcohols: L-arabinitol is an endogenous metabolite found in humans, while D-arabinitol is produced by several pathogenic species of the Candida genus. nih.govnih.govwebmd.com Consequently, the detection of elevated D-arabinitol levels, often expressed as a ratio relative to L-arabinitol, can serve as a chemical signature of an underlying Candida infection.

D-/L-Arabinitol Ratio as a Biomarker for Invasive Candidiasis

The ratio of D-arabinitol to L-arabinitol (D/L-A ratio) in patient body fluids, such as serum and urine, is a key biomarker for diagnosing invasive candidiasis. nih.govwebmd.com Healthy individuals maintain a baseline level of both enantiomers. However, during an infection with common Candida species like Candida albicans, Candida tropicalis, and Candida parapsilosis, there is an increase in the production of D-arabinitol. nih.gov This leads to a significant elevation of the D/L-A ratio above the normal threshold.

The use of this ratio is critical because it inherently corrects for variations in renal function. webmd.com Since both D- and L-arabinitol are cleared by the kidneys, renal dysfunction can cause both of their concentrations to rise, which could lead to a false positive if only D-arabinitol were measured. nih.govnih.gov By using the ratio, the impact of impaired renal clearance is normalized, providing a more accurate indicator of fungal metabolic activity. This method is considered a sensitive and rapid test for invasive candidiasis, with positive results often appearing days or even weeks before blood cultures turn positive. nih.govnih.gov

Correlation of D-/L-Arabinitol Ratio with Fungal Burden and Therapeutic Response

Research has demonstrated a strong correlation between the D/L-A ratio and the clinical status of a patient with invasive candidiasis. The normalization of previously elevated D/L-A ratios has been linked to a positive therapeutic response to antifungal treatment in both human patients and animal models. nih.govnih.govmdpi.com This suggests that the ratio can be a valuable tool for monitoring the effectiveness of antifungal therapy over time. nih.govnih.gov

In studies involving newborn infants with confirmed or suspected invasive candidiasis, follow-up samples showed that the D/L-A ratio decreased and normalized during the course of successful antifungal treatment. nih.govresearchgate.net This dynamic relationship indicates that the ratio reflects the active fungal burden within the body. A declining ratio suggests a reduction in the Candida population and its metabolic activity, signaling that the administered treatment is effective. nih.gov Conversely, a persistently high or rising ratio may indicate treatment failure or an uncontrolled infection.

Influence of Host Factors and Comorbidities on L-Arabinitol Profiles

The diagnostic utility and interpretation of L-arabinitol and its counterpart are significantly influenced by various host factors and underlying medical conditions.

Renal Function: As previously noted, kidney function is the most critical host factor affecting arabinitol concentrations. Both serum D-arabinitol and L-arabinitol levels increase in patients with renal dysfunction. nih.govnih.gov This necessitates the use of the D/L-A ratio or a ratio of D-arabinitol to creatinine (B1669602) to correct for impaired renal clearance and avoid misleading results. webmd.com

Immune Status and Comorbidities: The D/L-A ratio has been extensively studied in immunocompromised patient populations who are at high risk for invasive candidiasis. These include patients with neutropenia (often resulting from cancer chemotherapy), premature infants in neonatal intensive care units (NICUs), and individuals with hematologic malignancies. nih.govwebmd.comnih.gov The presence of central venous catheters, recent major surgery, and receiving total parenteral nutrition are also significant predisposing factors for systemic candidiasis.

Infecting Candida Species: The specific species of Candida causing the infection is a crucial factor. While C. albicans is a high producer of D-arabinitol, other species show variable production. webmd.com Notably, Candida krusei produces low levels of D-arabinitol, and no significant in-vitro or in-vivo production has been detected from Candida glabrata. webmd.com Therefore, an infection caused by these species may not result in a significantly elevated D/L-A ratio, potentially leading to a false-negative result. webmd.commdpi.com

Human Immunodeficiency Virus (HIV) Infection: Studies in HIV-positive individuals have shown that D/L-A ratios are typically normal. Even in cases of Candida esophagitis, a common opportunistic infection in this population, elevated ratios were not detected, suggesting the test may have lower sensitivity for mucosal infections compared to systemic, invasive disease. webmd.com

Prospective Clinical Studies on L-Arabinitol for Candidiasis Diagnosis

Prospective clinical studies have been conducted to evaluate the real-world diagnostic performance of the D/L-A ratio in various high-risk patient groups.

One study focusing on pediatric patients with congenital heart defects investigated the urinary D/L-A ratio as a non-invasive diagnostic tool. The results were promising, showing the test could reliably identify patients with proven or clinically suspected invasive candidiasis. The study reported high performance, as detailed in the table below.

Diagnostic Performance of Urinary D-/L-Arabinitol Ratio in Children with Cardiac Disease.
MetricValue
Sensitivity100%
Specificity97.2%
Positive Predictive Value (PPV)78.6%
Negative Predictive Value (NPV)100%

Another prospective study was conducted on 117 infants in a neonatal intensive care unit. nih.govresearchgate.net All six infants with culture-positive invasive candidiasis had elevated D/L-A ratios. nih.govresearchgate.net Furthermore, five of eight infants who received empiric antifungal treatment despite negative cultures also showed elevated ratios, suggesting the test may be more sensitive than blood culture for detecting tissue-invasive disease. nih.govresearchgate.net

Mean Urinary D-/L-Arabinitol Ratios in Different Infant Populations. nih.govresearchgate.net
Patient GroupMean D-/L-A Ratio (± SD)
Infants with no suspicion of candidiasis (n=81)2.7 (± 0.7)
Infants with culture-positive invasive candidiasis (n=6)Elevated (above cutoff of 4.8)

In a pediatric oncology unit, the implementation of regular D/L-A ratio monitoring in at-risk neutropenic children was associated with a significant decrease in the incidence of culture-positive invasive candidiasis, likely due to earlier detection and initiation of therapy. nih.gov Despite these positive findings, researchers note that more large-scale prospective studies across diverse patient populations are needed to fully establish the clinical applicability of the arabinitol method. nih.govnih.gov

L-Arabinitol as a Dietary Intake Biomarker

A preliminary study conducted on students used a questionnaire to assess lifestyle and measured urinary D/L-A ratios. The research observed that students who declared regular consumption of vitamin supplements, along with daily intake of fruits and vegetables, tended to have lower D/L-A ratios. This suggests that the ratio may serve as an objective, indirect indicator of a healthy lifestyle that is less prone to fungal overgrowth. This aligns with the broader field of nutritional science, which seeks to identify objective biomarkers of food intake to complement or verify self-reported dietary information.

L-Arabinitol in the Context of Inherited Metabolic Disorders

While L-arabinitol is primarily studied in the context of fungal metabolism, it has also been implicated in a rare, newly identified inborn error of human metabolism. In general, arabitol is considered a metabolic end-product in humans, with no evidence of its degradation in tissues like erythrocytes. nih.govnih.gov

However, a 2002 case report described a new disorder named L-arabinosuria in a 16-month-old patient. The patient presented with developmental delays and skeletal abnormalities. Biochemical analysis revealed large amounts of L-arabinose in the urine, which was traced to dietary fruit intake. Critically, this was accompanied by highly elevated levels of L-arabinitol in the patient's urine, plasma, and cerebrospinal fluid. Researchers presumed these findings were due to a deficiency of the enzyme L-arabitol dehydrogenase. This case represents a specific inherited metabolic disorder where the pathway for L-arabinitol is disrupted, leading to its accumulation. The clinical significance of this accumulation is still being explored, but polyols can have potentially toxic effects on the central nervous system.

L-Arabinitol Levels in Ribose-5-Phosphate (B1218738) Isomerase Deficiency

Ribose-5-phosphate isomerase (RPI) deficiency is an extremely rare inherited disorder of the pentose (B10789219) phosphate (B84403) pathway. nih.gov This condition is caused by mutations in the RPIA gene, leading to a partial-to-severe lack of the enzyme ribose-5-phosphate isomerase. nih.gov The deficiency disrupts the conversion of ribulose-5-phosphate to ribose-5-phosphate, a crucial step in the PPP. nih.govnih.gov

A key diagnostic feature of RPI deficiency is the significant elevation of specific polyols, including L-arabinitol (often measured as total or D-arabitol), in various body fluids. nih.govnih.gov The biochemical mechanism is thought to involve the accumulation of pentose phosphates upstream of the enzymatic block, which are then converted into their corresponding sugar alcohols, ribitol (B610474) and arabitol. frontiersin.orgmdpi.com

Proton magnetic resonance spectroscopy (MRS) of the brain in affected individuals has revealed highly elevated peaks corresponding to arabitol and ribitol. nih.govfrontiersin.org These polyols are also found in high concentrations in the urine, plasma, and cerebrospinal fluid (CSF), often more than 10 times the upper limit of normal reference ranges. nih.gov The accumulation is particularly pronounced in the central nervous system, with a notable brain/CSF/plasma gradient, suggesting that the brain is a primary site of polyol accumulation or production in this disorder. nih.govfrontiersin.org This accumulation is believed to contribute to the severe neurological symptoms, such as leukoencephalopathy and developmental delay, seen in patients. nih.govnih.gov

Table 1: L-Arabinitol and Related Polyol Concentrations in Ribose-5-Phosphate Isomerase Deficiency

AnalyteFluidPatient ConcentrationNormal Range/ControlFold Increase (Approx.)
D-ArabitolBrain White Matter8.9 mmol/literNot typically detected>100x
RibitolBrain White Matter2.9 mmol/literNot typically detected>100x
Arabitol & RibitolUrineHighly elevated< Normal Upper Limit>10x
Arabitol & RibitolPlasmaHighly elevated< Normal Upper Limit>10x
Arabitol & RibitolCerebrospinal Fluid (CSF)Highly elevated< Normal Upper Limit>100x

Elevated L-Arabinitol in Transaldolase Deficiency and Related Conditions

Transaldolase (TALDO) deficiency is another rare inborn error of the pentose phosphate pathway that leads to elevated L-arabinitol levels. medchemexpress.commdpi.com This autosomal recessive disorder is caused by mutations in the TALDO1 gene. medchemexpress.com Transaldolase is a key enzyme in the non-oxidative branch of the PPP, responsible for the interconversion of sugar phosphates. medchemexpress.comacs.org

In TALDO deficiency, the impaired enzyme function leads to an accumulation of various sugar phosphates, which are subsequently converted to their corresponding polyols. medchemexpress.commdpi.com Consequently, patients exhibit elevated concentrations of erythritol, D-arabitol, and ribitol in their urine and plasma. medchemexpress.com The diagnosis is often established by detecting a characteristic pattern of elevated polyols and seven-carbon chain carbohydrates in urine. mdpi.com

The clinical presentation of transaldolase deficiency can be severe, often appearing in the neonatal period with symptoms including liver dysfunction, hepatosplenomegaly, and hematological abnormalities. mdpi.com The accumulation of polyols like arabitol is a hallmark biochemical finding used for diagnosis. medchemexpress.commdpi.com

Table 2: Urinary Polyol Excretion in a Patient with Transaldolase Deficiency

PolyolPatient's Urinary Excretion (mmol/mol creatinine)Control Range (mmol/mol creatinine)
Erythritol215-998< 30
Ribitol280-579< 30
Arabitol102-177< 70
Sedoheptitol18-30< 1
Perseitol2-5< 1

Note: Data adapted from a case report on transaldolase deficiency. mdpi.com Values can fluctuate and may differ among patients.

Investigative Role of L-Arabinitol in Neurodegenerative Research (e.g., Alzheimer's Disease)

The role of polyols, including L-arabinitol, is an emerging area of interest in neurodegenerative research, particularly in Alzheimer's disease (AD). While the primary biomarkers for AD remain amyloid-beta peptides and tau proteins, metabolomics studies are exploring other molecules that may be involved in the disease's pathology. nih.govfrontiersin.org

Some research has explicitly associated L-arabinitol with Alzheimer's disease, identifying it as a potential biomarker. medchemexpress.com Further investigation into cerebrospinal fluid (CSF) metabolites has highlighted arabitol/xylitol (B92547) as a carbohydrate of potential interest due to its association with established AD biomarkers. nih.gov One study that quantified various polyols in the CSF and plasma of Alzheimer's patients did not find a significant difference in the mean concentration of arabitol compared to healthy, age-matched controls. researchgate.net However, the study did note that polyols are known to have the potential to disturb the physiological properties of nerves. researchgate.net

The interest in polyols stems from the "polyol pathway," where glucose is converted to sorbitol and then to fructose (B13574). nih.gov Studies have shown that glucose, sorbitol, and fructose are markedly elevated in all regions of the Alzheimer's brain. nih.gov This suggests that abnormalities in glucose metabolism and related pathways could play a role in the pathogenesis of neurodegeneration in AD. nih.gov Although the direct mechanistic link between L-arabinitol and AD pathology is still under investigation, its presence in the central nervous system and its association with other metabolic disturbances warrant further research. nih.govnih.gov

Analytical Methodologies for L Arabinitol Quantification and Enantiomeric Profiling

Chromatographic Techniques for L-Arabinitol Analysis

Chromatography, a powerful separation science, is the cornerstone for the precise analysis of L-arabinitol and its enantiomer, D-arabinitol. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for their differentiation and quantification in complex biological matrices.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Enantiomeric Separation

Gas chromatography, particularly when combined with mass spectrometry, is a well-established and robust method for the enantiomeric separation of arabinitol. Due to the low volatility of sugar alcohols, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. A common approach involves the formation of O-trifluoroacetyl (TFA) derivatives. nih.govnih.gov This chemical modification enhances volatility and allows for sensitive detection.

The critical component for separating the D- and L-arabinitol enantiomers is the use of a chiral stationary phase within the GC column. researchgate.net Specific columns, such as those containing alpha-perpentylated cyclodextrin (B1172386) or beta-Dex 120, have proven effective in resolving the derivatized enantiomers. nih.govnih.gov

Once separated, detection can be achieved using various detectors. An electron capture detector (ECD) is highly sensitive to the halogenated TFA derivatives, offering detection limits as low as 0.02 µmol/L. nih.gov Alternatively, coupling the GC to a mass spectrometer (GC-MS) allows for selected ion monitoring (SIM). nih.govnih.gov This technique provides high specificity and structural confirmation by monitoring characteristic ions of the derivatized arabinitol, such as the protonated molecular ions in chemical ionization mode. nih.gov GC-MS has been successfully used to quantify arabinitol in serum and to determine D/L ratios in urine, which can be indicative of certain pathological conditions. nih.govresearchgate.net For instance, a D/L ratio greater than 2.24 in serum has been considered outside the normal range. nih.gov

Table 1: GC and GC-MS Methods for Arabinitol Enantiomeric Analysis

Parameter Method 1 Method 2
Technique Gas Chromatography (GC) Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Trifluoroacetic anhydride (B1165640) (TFAA) nih.gov O-trifluoroacetyl derivatives nih.gov
Chiral Column beta-Dex 120 (60 m x 0.25 mm I.D.) nih.gov alpha-perpentylated cyclodextrin nih.gov
Detector Electron Capture Detector (ECD) nih.gov Mass Spectrometer (Selected Ion Monitoring) nih.gov
Matrix Urine nih.gov Serum, Urine nih.gov
Key Finding The D-/L-arabinitol ratio was found to be exponentially regressive with age in healthy children. nih.gov D/L ratios > 2.24 were found in 10 of 12 confirmed candidiasis cases. nih.gov

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) Applications

Liquid chromatography offers a powerful alternative to GC, often without the need for derivatization, making sample preparation simpler. mdpi.com High-performance liquid chromatography (HPLC) is a widely used analytical tool for compounds that are soluble in a liquid, which includes sugar alcohols like arabinitol. biospec.net

Various detection methods can be coupled with HPLC. For instance, an evaporative light scattering detector (HPLC-ELSD) has been used for the quantitative analysis of carbohydrates, including arabitol, in complex mixtures like jujube extract. nih.govresearchgate.net However, for enhanced sensitivity and specificity, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred approach. nih.gov LC-tandem mass spectrometry (LC-MS/MS), particularly with an electrospray ionization (ESI) source, provides high selectivity and robustness for both qualitative and quantitative analysis of L-arabinitol in various samples. nih.govresearchgate.netescholarship.org The development of ultra-high-performance liquid chromatography (UHPLC) has further improved separation efficiency through the use of columns with smaller particle sizes. biospec.net

LC-MS-based methods are particularly valuable for non-targeted plant metabolomics and food analysis, where a wide range of semi-polar compounds, including sugar alcohols, need to be identified and quantified. mdpi.combiospec.net

Table 2: Comparison of LC-based Methods for Arabitol Analysis in Jujube Extract nih.govresearchgate.net

Method Sample Preparation Performance
HPLC-ELSD Dissolved in water, centrifuged, purified via SPE column. Suitable for quantitative analysis with good precision and accuracy.
LC-ESI-MS/MS Mixed with methoxyamine hydrochloride in pyridine (B92270) and MSTFA for derivatization. Suitable for quantitative analysis with good precision and accuracy.
GC-MS Same derivatization as LC-ESI-MS/MS. Inferior for quantitative analysis compared to LC methods but has a wider scope in qualitative analysis.

Advancements in Chiral Stationary Phases for D-/L-Arabinitol Resolution

The success of chromatographic enantioseparation hinges on the selectivity of the chiral stationary phase (CSP). For gas chromatography, derivatized cyclodextrins are the most common CSPs for resolving a wide array of enantiomers, including those of arabinitol. gcms.czscispec.co.th Columns like the beta-Dex 120 and various proprietary beta-cyclodextrin (B164692) phases (e.g., Rt-βDEXse) demonstrate the specialized selectivity needed to separate the trifluoroacetylated D- and L-arabinitol derivatives. nih.govscispec.co.th Alpha-perpentylated cyclodextrin columns have also been instrumental in this application. nih.gov

In the realm of liquid chromatography, recent advancements have led to the development of novel CSPs. For example, a multi-residue enantioselective method utilizing a cellobiohydrolase (CBH) column has been proposed for the analysis of numerous drug biomarkers in wastewater, showcasing the potential of polysaccharide-based CSPs for complex enantiomeric separations. researchgate.net While this specific application was not for arabinitol, it highlights the ongoing development in chiral LC that could be adapted for sugar alcohol analysis. The synthesis of molecularly imprinted polymers (MIPs) also represents a promising avenue for creating highly selective CSPs tailored for specific molecules like D-arabinitol. researchgate.net

Enzymatic and Biosensor-Based Assays for L-Arabinitol

Enzymatic and biosensor-based methods offer rapid and often highly specific alternatives to chromatography for the detection of L-arabinitol and its enantiomer. These techniques leverage the high selectivity of biological recognition elements, such as enzymes, to generate a measurable signal.

Colorimetric and Fluorometric Detection Strategies

Enzymatic assays are frequently based on the oxidation of the target analyte by a specific dehydrogenase, with the concomitant reduction of a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The production of NADH can be monitored spectrophotometrically or fluorometrically.

A rapid enzymatic fluorometric assay has been developed for D-arabinitol in serum using a recombinant D-arabinitol dehydrogenase from Candida albicans. nih.gov This enzyme is highly specific for D-arabinitol, and the initial rate of NADH production, measured by its fluorescence, is directly proportional to the D-arabinitol concentration. nih.govnih.gov This method is noted for being faster and simpler than GC-MS approaches. nih.gov

For L-arabinitol, spectrophotometric assays are available for measuring the activity of L-arabinitol 4-dehydrogenase. creative-enzymes.com This enzyme catalyzes the oxidation of L-arabinitol to L-xylulose using NAD+ as the cofactor. creative-enzymes.com Such assays are crucial for studying fungal metabolic pathways and for biotechnological applications involving L-arabinose conversion. creative-enzymes.com Colorimetric and fluorometric probes offer advantages due to their simplicity and low detection limits, making them suitable for a variety of sample types. semanticscholar.org

Electrochemical and Piezomicrogravimetric Chemosensors

Biosensors represent a frontier in analytical chemistry, combining a biological recognition element with a physicochemical transducer to generate a signal. nih.govmdpi.com Electrochemical sensors, in particular, offer high sensitivity, portability, and rapid response times. nih.govnih.gov

For the detection of D-arabinitol, chemosensors have been fabricated using molecularly imprinted polymers (MIPs) as the recognition unit. nih.govdaneshyari.com These MIPs are engineered to have cavities that are sterically and chemically complementary to the target molecule. In one approach, MIP films were deposited on the gold electrodes of quartz crystal resonators (QCR) or extended-gate field-effect transistors (EG-FET). nih.govdaneshyari.com

The QCR-based sensor is a piezomicrogravimetric device that measures a change in frequency upon the binding of D-arabinitol to the MIP. The EG-FET sensor, an electrochemical device, measures changes in the electrical properties of the transistor gate. Both sensor types demonstrated high selectivity for D-arabinitol over L-arabinitol and other potential interferences, with detection limits in the micromolar range, making them suitable for analyzing urine samples. nih.govdaneshyari.com

Table 3: Performance of Chemosensors for D-Arabitol Detection nih.govdaneshyari.com

Sensor Type Transducer Recognition Unit Limit of Detection Linear Dynamic Range
Piezomicrogravimetric Quartz Crystal Resonator (QCR) Molecularly Imprinted Polymer (MIP) 0.15 mM 0.15 to 1.25 mM
Electrochemical Extended-Gate Field-Effect Transistor (EG-FET) Molecularly Imprinted Polymer (MIP) 0.12 mM 0.12 to 1.00 mM

Optimization of Sample Preparation and Derivatization Procedures for Biological Matrices

The analysis of L-arabinitol in complex biological fluids like urine and serum necessitates robust sample preparation to remove interfering substances and effective derivatization to ensure suitability for gas chromatography (GC) analysis.

Sample Preparation: The primary goals of sample preparation are to isolate the analyte of interest from the sample matrix, which can be time-consuming, often accounting for 60-80% of the total analysis time. nih.gov Conventional techniques such as protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. nih.gov For L-arabinitol analysis in urine, a typical procedure involves filtering the sample, followed by a purification step using extractions. researchgate.net In some methods, urine samples are simply dried before proceeding to derivatization. nih.gov Supported Liquid Extraction (SLE) offers an alternative to traditional LLE, where the aqueous sample is adsorbed onto an inert solid support, followed by elution of the analyte with a water-immiscible organic solvent. unil.ch For solid tissues, homogenization and extraction into a liquid state are required prior to any cleanup procedures. unil.ch

Derivatization Procedures: L-arabinitol, a sugar alcohol, is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography. nih.gov Derivatization is a necessary chemical modification step to increase the volatility and thermal stability of the analyte. forensicrti.orghealthmatters.io This process typically involves replacing active hydrogen atoms in hydroxyl groups with less polar functional groups. forensicrti.org

Common derivatization methods for sugar alcohols like arabinitol include:

Silylation: This is a widely used technique that introduces a trimethylsilyl (B98337) (TMS) group. forensicrti.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govathenslab.gr The reaction often includes a methoximation step prior to silylation to stabilize the carbonyl groups of reducing sugars, which can exist as multiple isomers. researchgate.net

Acylation: This method involves the introduction of an acyl group. Trifluoroacetic anhydride (TFAA) is a common reagent used to form trifluoroacetyl derivatives of arabinitol. researchgate.netnih.gov These halogenated derivatives are particularly suitable for detection by an electron capture detector (ECD), which offers high sensitivity. forensicrti.org

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure complete and reproducible conversion of L-arabinitol to its derivative, minimizing the formation of byproducts. healthmatters.io For enantiomeric profiling (distinguishing between D- and L-arabinitol), the derivatized analytes are then separated on a chiral GC column. researchgate.netnih.gov

Method Validation, Reproducibility, and Establishment of Age-Dependent Reference Ranges

A validated analytical method is essential for ensuring the reliability and accuracy of L-arabinitol measurements in a clinical or research setting. Validation encompasses several key parameters.

Method Validation and Reproducibility: A gas chromatographic method for determining the D/L-arabinitol ratio in urine using trifluoroacetic anhydride (TFAA) for derivatization has been validated, demonstrating excellent performance. nih.gov

Linearity: The method showed good linearity, with an electron capture detector (ECD) response yielding a correlation coefficient of 0.999. nih.gov The linearity was confirmed for D-arabinitol concentrations up to 400 micromol/L in real urine samples. nih.gov

Precision: Precision is assessed by evaluating the variation in results from repeated assays. researchgate.net It is typically measured as intra-day (within the same day) and inter-day (across different days) precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govresearchgate.netnih.gov For the D/L-arabinitol ratio determination, the inter-assay imprecision (reproducibility) was satisfactory, with a coefficient of variation below 8%. researchgate.net Another study reported good reproducibility with a relative standard deviation (RSD) of less than 10%. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. For the D/L-arabinitol ratio method, the accuracy was high, with a reported bias of less than 6%. nih.gov

Limit of Detection (LOD): The LOD for the GC-ECD method was determined to be 0.02 micromol/L. nih.gov

Stability: The stability of the derivatized analytes is crucial for reliable quantification. The TFAA-arabinitol derivatives in biological samples were found to be stable for 1 to 5 days, depending on the concentration, while standard derivatives were stable for two weeks. nih.gov

Interactive Data Table: Validation Parameters for D/L-Arabinitol Ratio by GC-ECD

Parameter Result Source
Linearity (Correlation Coefficient) 0.999 nih.gov
Linear Range Up to 400 µmol/L nih.gov
Accuracy (Bias) < 6% nih.gov
Reproducibility (RSD) < 10% nih.gov
Inter-assay Imprecision (CV) < 8% researchgate.net
Limit of Detection (LOD) 0.02 µmol/L nih.gov
Derivative Stability (Samples) 1-5 days nih.gov
Derivative Stability (Standards) 2 weeks nih.gov

Establishment of Age-Dependent Reference Ranges: Studies have consistently shown that the urinary D/L-arabinitol ratio is age-dependent, generally decreasing as an individual gets older. nih.govlu.se Establishing accurate, age-stratified reference ranges is therefore critical for the correct interpretation of results.

Newborns and Infants: Healthy full-term newborn infants have significantly higher D/L-arabinitol ratios than adults. nih.gov One study reported a mean ratio of 2.5 ± 0.6 for healthy newborns, compared to 1.8 for their mothers. nih.gov In a study of 81 infants in a neonatal intensive care unit without Candida infection, the mean urine D/A ratio was 2.7 ± 0.7. nih.gov For infants aged 0 to 1 year, an upper limit of normal for the D/L-arabinitol ratio has been proposed at 3.6 (mean + 2 standard deviations). lu.se

Children: A study of 198 healthy Polish children aged 0 to 18 years found that the D/L-arabinitol ratio showed an exponential regression with age. nih.gov The mean ratios in the examined groups ranged from 2.48 down to 1.65. nih.gov In another group of control children, the mean ratio was 2.1 ± 0.7. researchgate.net

Adults: Healthy adults typically exhibit the lowest D/L-arabinitol ratios. One study reported a mean ratio of 1.8 ± 0.4 in adult control patients. researchgate.net Another study found a similar mean of 1.75 ± 0.4 in healthy adult subjects. researchgate.net

Interactive Data Table: Age-Dependent Reference Ranges for Urinary D/L-Arabinitol Ratio

Age Group Mean Ratio (± SD) Reported Range Source
Healthy Newborns 2.5 (± 0.6) 1.6 - 4.1 nih.gov
NICU Infants (No Infection) 2.7 (± 0.7) - nih.gov
Control Children 2.1 (± 0.7) 1.1 - 4.5 researchgate.net
Healthy Children (0-18 years) 2.48 to 1.65 (decreasing with age) - nih.gov
Healthy Adults 1.75 (± 0.4) 1.31 - 2.43 researchgate.net
Adult Control Patients 1.8 (± 0.4) 1.0 - 2.9 researchgate.net

These established reference ranges are fundamental for using the D/L-arabinitol ratio as a biomarker, particularly in diagnosing invasive candidiasis, where elevated levels of D-arabinitol are observed. nih.govlu.se

Biotechnological Production and Industrial Applications of L Arabinitol

Microbial Fermentation Strategies for L-Arabinitol Biosynthesis

The foundation of biotechnological L-arabinitol production lies in the harnessing of microbial metabolic processes. Various microorganisms, particularly yeasts and some bacteria, naturally produce L-arabinitol from different carbon sources. Research in this area focuses on identifying robust native producers and optimizing fermentation conditions to maximize product yield and efficiency.

A critical first step in developing a fermentation process is the identification of microorganisms with a natural ability to produce the target compound. Numerous studies have involved screening diverse microbial populations to isolate potent L-arabinitol producers.

Yeasts are particularly well-suited for sugar alcohol production and have been a primary focus of screening efforts. nih.govcetjournal.it Genera such as Candida, Pichia, Debaryomyces, and Zygosaccharomyces have been identified as containing species capable of producing L-arabinitol. nih.gov For instance, a screening of 50 yeast species belonging to 24 ascomycetous genera revealed several promising candidates for arabitol production from glycerol (B35011), including Zygosaccharomyces rouxii, Pichia guilliermondii, Hansenula anomala, and Candida freyschussii. cetjournal.it Candida polymorpha has been shown to produce L-arabinitol from L-arabinose with a yield of 30-40% of the sugar consumed. oup.com

The screening process often involves cultivating isolates on specific substrates and analyzing the fermentation broth for the presence of L-arabinitol. sdewes.orgnih.gov Techniques for identifying promising strains can range from simple plate-based assays to more sophisticated analytical methods like High-Performance Liquid Chromatography (HPLC). nih.gov Once identified, these native producers are characterized to understand their metabolic pathways and growth characteristics, which is crucial for subsequent process optimization. frontiersin.org

While yeasts are the most studied, some bacteria also possess the metabolic machinery for L-arabinitol production. For example, bacterial pathways for arabitol catabolism have been described in organisms like Corynebacterium glutamicum, Enterobacter aerogenes, and Klebsiella pneumoniae. frontiersin.org These pathways, though often geared towards catabolism, can sometimes be exploited for production under specific conditions.

Table 1: Examples of Native L-Arabinitol Producing Microorganisms and their Performance

MicroorganismSubstrateProduct Titer (g/L)Yield (g/g)Reference
Candida polymorphaL-arabinose-0.3-0.4 oup.com
Zygosaccharomyces rouxii WC 1206Glycerol3.0-4.50.11-0.217 cetjournal.it
Pichia guilliermondii CBS 566Glycerol3.0-4.50.11-0.217 cetjournal.it
Hansenula anomala WC 1501Glycerol10.00.12 cetjournal.it
Candida freyschussii ATCC 18737Glycerol3.0-4.50.11-0.217 cetjournal.it
Wickerhamomyces anomalus BKK11-4Glucose-- aiche.org

The economic viability of biotechnological processes heavily relies on the cost of the raw materials. Lignocellulosic biomass, such as agricultural and forestry residues, is an abundant and inexpensive source of fermentable sugars. nih.gov These materials are primarily composed of cellulose (B213188), hemicellulose, and lignin. nih.gov Through pretreatment and hydrolysis, the cellulose and hemicellulose can be broken down into their constituent sugars, including glucose, xylose, and arabinose, which can then be used as substrates for fermentation. nih.govnih.govbmbreports.org

L-arabinose, a significant component of hemicellulose and pectin, is a direct precursor for L-arabinitol production in many microorganisms. jmb.or.krnih.gov Research has demonstrated the potential of using L-arabinose derived from biomass for L-arabinitol synthesis. nih.gov However, lignocellulosic hydrolysates often contain inhibitory compounds, such as furfural, hydroxymethylfurfural (HMF), and weak acids, which are generated during the pretreatment process. mdpi.commdpi.com These inhibitors can negatively impact microbial growth and productivity. Therefore, a key challenge is to find or engineer microorganisms that are tolerant to these inhibitors.

Besides lignocellulosic hydrolysates, other renewable substrates are also being explored. Crude glycerol, a major byproduct of the biodiesel industry, is an attractive feedstock due to its low cost and high availability. nih.govcetjournal.it Several yeast species have been shown to efficiently convert glycerol into arabitol. cetjournal.itfrontiersin.org For example, Wickerhamomyces anomalus WC 1501 has demonstrated excellent arabitol production from glycerol. frontiersin.org

The composition of the hydrolysate can vary significantly depending on the biomass source and the pretreatment method used. nih.govbmbreports.org For instance, straw hydrolysate may contain 41.0-43.4% glucose, 14.8-20.2% xylose, and 2.7-4.5% arabinose. nih.govbmbreports.org This variability necessitates the use of microorganisms that can efficiently utilize a mixture of sugars.

Once a suitable microorganism and substrate are identified, the next step is to optimize the fermentation process to maximize the production of L-arabinitol. This involves fine-tuning various physical and chemical parameters that influence microbial metabolism and growth. Key parameters that are often optimized include temperature, pH, aeration, agitation, and the composition of the culture medium.

Statistical methods, such as response surface methodology (RSM), are frequently employed to systematically investigate the effects of multiple parameters and their interactions on L-arabinitol production. nih.gov For example, in a study using a karyoductant of Saccharomyces cerevisiae and Pichia stipitis, RSM was used to optimize rotation speed, L-arabinose concentration, and temperature, leading to a predicted L-arabinitol concentration of 18.367 g/L. nih.gov Similarly, for Metschnikowia reukaufii, optimization of fermentation conditions and medium composition using a one-factor-at-a-time strategy and Box-Behnken design resulted in a D-arabitol production of 92.45 g/L. researchgate.net

The composition of the fermentation medium, including the carbon-to-nitrogen ratio and the presence of specific nutrients, can significantly impact product yield. cetjournal.it For instance, in the production of D-arabitol by Wickerhamomyces anomalus, the organic nitrogen source was found to be a key factor controlling fermentation productivity. aiche.org Fed-batch fermentation is another strategy used to enhance productivity by maintaining optimal substrate concentrations and avoiding substrate inhibition. nih.gov In a fed-batch experiment with an engineered Zygosaccharomyces rouxii strain, a D-arabitol titer of 137.36 g/L was achieved. researchgate.netnih.gov

Immobilization of microbial cells is another technique that can improve productivity and allow for continuous operation. frontiersin.org A study using immobilized cells of Wickerhamomyces anomalus WC 1501 in an airlift bioreactor for arabitol production from glycerol yielded 38.1 g/L of arabitol with a volumetric productivity of 227 mg/L/h. frontiersin.org

Table 2: Examples of Bioprocess Optimization for Arabitol Production

MicroorganismOptimization StrategyKey Parameters OptimizedResulting Titer (g/L)Reference
S. cerevisiae & P. stipitis karyoductantResponse Surface MethodologyRotation speed, L-arabinose concentration, temperature18.367 (predicted) nih.gov
Metschnikowia reukaufii CICC 31858One-factor-at-a-time & Box-Behnken designTemperature, agitation, medium composition92.45 researchgate.net
Engineered Zygosaccharomyces rouxiiFed-batch fermentationMedium composition137.36 researchgate.netnih.gov
Wickerhamomyces anomalus WC 1501Cell immobilization in airlift bioreactorMedium composition, glycerol feeding38.1 frontiersin.org

Metabolic Engineering and Synthetic Biology Approaches for L-Arabinitol Production

While native producers offer a good starting point, their natural production capabilities are often limited. Metabolic engineering and synthetic biology provide powerful tools to rationally design and construct microbial cell factories with enhanced L-arabinitol production capabilities. nih.govtudelft.nl These approaches involve the targeted modification of an organism's genetic and regulatory networks to redirect metabolic flux towards the desired product. researchgate.netresearchgate.net

Rational design of metabolic pathways for L-arabinitol overproduction involves a deep understanding of the underlying biochemical reactions and their regulation. nih.govmdpi.com The goal is to enhance the expression of key enzymes in the L-arabinitol biosynthetic pathway while simultaneously blocking or downregulating competing pathways that divert precursors away from the target product. nih.govscienceopen.com

In fungi, the L-arabinose metabolic pathway involves the conversion of L-arabinose to D-xylulose-5-phosphate through a series of reduction and oxidation steps. jmb.or.kr L-arabinitol is an intermediate in this pathway. The key enzymes include aldose reductase (AR), L-arabinitol-4-dehydrogenase (LAD), and L-xylulose reductase (LXR). jmb.or.krnih.gov Overexpression of the genes encoding these enzymes can lead to increased L-arabinitol accumulation. For instance, engineering Saccharomyces cerevisiae, which does not naturally metabolize L-arabinose, by introducing the fungal L-arabinose pathway genes has been a common strategy. nih.govusda.gov

Computational tools like Flux Balance Analysis (FBA) can be used to model cellular metabolism and identify genetic targets for modification to improve product yield. nih.govresearchgate.net This allows for a more systematic and predictive approach to metabolic engineering.

A common strategy is to create "platform" strains that are optimized for the production of a specific precursor. For example, strains of S. cerevisiae have been engineered to efficiently co-ferment glucose and xylose, the two most abundant sugars in lignocellulosic hydrolysates. researchgate.net These strains can then be further modified to channel these sugars towards L-arabinitol production.

The biosynthesis of L-arabinitol from L-arabinose in fungi is a redox-dependent process. The initial reduction of L-arabinose to L-arabinitol, catalyzed by aldose reductase, typically requires the cofactor NADPH. nih.gov The subsequent oxidation of L-arabinitol to L-xylulose by L-arabinitol-4-dehydrogenase utilizes NAD+. jmb.or.kroup.com This creates a potential cofactor imbalance, especially under anaerobic or oxygen-limited conditions, where the regeneration of NAD+ from NADH is restricted. jmb.or.kr

This imbalance can lead to the accumulation of L-arabinitol as a byproduct when the primary goal is ethanol (B145695) production from L-arabinose. jmb.or.kr However, for the specific purpose of L-arabinitol production, this can be advantageous. To further enhance L-arabinitol yields, metabolic engineering strategies can be employed to manipulate the intracellular redox state.

The introduction of heterologous pathways can also be used to address cofactor imbalances. For example, introducing a bacterial L-arabinose isomerase pathway, which does not involve redox cofactors for the initial steps of L-arabinose metabolism, into a yeast host could potentially bypass the cofactor issues associated with the native fungal pathway. jmb.or.krgoogle.com However, the successful expression and function of bacterial enzymes in a eukaryotic host can be challenging. usda.gov

Strategies for Balancing Cofactor Regeneration in Engineered Strains

Co-Immobilization of L-Arabinitol Dehydrogenases with Cofactor-Regenerating Enzymes

This approach involves immobilizing both the primary enzyme (LAD) and a cofactor-regenerating enzyme onto a solid support, creating a stable and reusable biocatalyst system. A common and effective pairing is the co-immobilization of LAD with NADH oxidase (Nox). rsc.orgresearchgate.net NADH oxidase catalyzes the oxidation of NADH back to NAD+, using oxygen and producing water. This continuous regeneration of NAD+ removes the inhibitory NADH from the reaction environment, thereby shifting the equilibrium toward the production of L-xylulose. umich.edursc.org

Research has demonstrated the successful sequential co-immobilization of LAD and Nox on magnetic nanoparticles. researchgate.net This method not only enhances the conversion rate but also simplifies the recovery and reuse of the enzymes, which is crucial for developing economically viable industrial processes. In one study, a coupled system using L-arabinitol dehydrogenase from Hypocrea jecorina (HjLAD) and NADH oxidase drove the thermodynamically unfavorable reaction from L-arabinitol to L-xylulose, achieving a high conversion rate. rsc.org The use of immobilized enzyme systems offers improved stability and reusability; for instance, L-Lactate dehydrogenase immobilized on glyoxyl agarose (B213101) showed no reduction in activity after six cycles and retained 98% activity after 56 days of storage. rsc.org Such bienzymatic recycling systems are an attractive method for increasing the productivity and efficiency of cofactor-dependent reactions. rsc.org

Enzymatic Synthesis of L-Arabinitol and Related Polyols/Sugars

Cell-Free Bioconversion Systems for L-Xylulose Production from L-Arabinitol

Cell-free bioconversion systems, which utilize isolated enzymes rather than whole microorganisms, offer a highly controlled environment for producing rare sugars. tum.de The direct enzymatic synthesis of L-xylulose from L-arabinitol is a key reaction in this field, catalyzed by the NAD+-dependent enzyme L-arabinitol 4-dehydrogenase (LAD). wikipedia.org The reaction proceeds as follows: L-arabinitol + NAD+ ⇌ L-xylulose + NADH + H+. wikipedia.org

A primary obstacle in these systems is the product inhibition caused by NADH, which can severely limit the conversion efficiency. umich.edu To address this, cell-free systems are often designed as enzymatic cascades that include a mechanism for cofactor regeneration. By coupling the LAD enzyme with an NADH-regenerating enzyme, such as NADH oxidase (Nox), the inhibitory NADH is continuously removed, driving the reaction forward. umich.edursc.org

Studies have shown significant improvements in yield using this coupled approach. For example, a cell-free system using purified LAD from Hypocrea jecorina (HjLAD) alone resulted in a low conversion of L-arabinitol. However, when coupled with Nox for cofactor recycling, the system's efficiency was dramatically increased. Through optimization using response surface methodology, a high conversion rate of 78.4% was achieved under optimal conditions of 4.9 U/mL HjLAD, 8.2 mM NAD+, at a pH of 8.0 and a temperature of 30.9 °C. rsc.org

Performance of Cell-Free Systems for L-Xylulose Production

Enzyme SystemSubstrateCofactor SystemKey FindingsConversion RateReference
Purified HjLAD20 mM L-arabinitol1 mM NAD+Demonstrated low conversion due to NADH inhibition.3.1% umich.edu
Cell-free HjLAD extract20 mM L-arabinitol1 mM NAD+Significantly higher conversion, likely due to native cofactor regeneration enzymes in the extract.53.1% umich.edu
Coupled HjLAD and NADH oxidase (Nox)250 mM L-arabinitolNAD+ (8.2 mM)Optimized system with cofactor regeneration overcomes thermodynamic limitations.78.4% rsc.org

Synthesis of Rare Pentoses and Sugar Alcohols via L-Arabinitol Intermediates

L-arabinitol serves as a crucial starting material or intermediate in the biotechnological synthesis of various rare pentoses, which are of increasing interest for their applications in pharmaceuticals as precursors for L-nucleoside analogues used in antiviral and anticancer therapies. researchgate.netscilit.com The enzymatic oxidation of L-arabinitol to L-xylulose is the gateway to these synthetic pathways. nih.gov

Once L-xylulose is produced, it can be further converted into other valuable rare sugars through the action of specific enzymes. For instance:

L-Lyxose production: L-xylulose can be enzymatically isomerized to L-lyxose. This transformation can be catalyzed by L-ribose isomerase (L-RI). ejbiotechnology.infoscholaris.ca

Other Pentoses: The interconversion of these sugars opens up biochemical routes to other rare pentoses. For example, L-ribulose can be epimerized to L-xylulose using D-tagatose 3-epimerase, linking different synthesis pathways. ejbiotechnology.inforesearchgate.net

This strategy of using L-arabinitol as a key intermediate allows for the creation of a portfolio of rare L-sugars from a more readily available sugar alcohol. The development of these multi-enzyme cascade reactions is a cornerstone of modern biocatalysis for producing high-value carbohydrates that are scarce in nature. scilit.combeilstein-journals.org

Downstream Processing and Purification Methodologies for L-Arabinitol Recovery

The economic viability of producing L-arabinitol through fermentation is highly dependent on the efficiency and cost of downstream processing, which involves separating and purifying the target molecule from a complex mixture. uop.edu.pk Recovery costs can represent a significant portion of the total manufacturing expenses. uop.edu.pk

Separation and Purification from Fermentation Broths

A typical fermentation broth contains the desired L-arabinitol at a relatively low concentration amidst a mixture of microbial cells, residual nutrients, cell fragments, and other metabolic byproducts. uop.edu.pk A multi-step purification process is therefore required to achieve high purity.

A general workflow for L-arabinitol recovery includes the following stages:

Solid-Liquid Separation: The first step is to remove microbial cells and other insoluble solids from the broth. This is commonly achieved through filtration or centrifugation. deshbandhucollege.ac.incelignis.com Rotary drum vacuum filters are often used for industrial-scale separations. deshbandhucollege.ac.in

Broth Concentration: The clarified broth is then concentrated to reduce its volume, typically using evaporation. deshbandhucollege.ac.in This step increases the concentration of L-arabinitol, making subsequent purification steps more efficient.

Impurity Removal and Decolorization: The concentrated liquid is treated to remove soluble impurities and color. Activated carbon is widely used for decolorization and the removal of various organic impurities. researchgate.net Ion-exchange chromatography can be employed to remove salts and other charged molecules. deshbandhucollege.ac.inresearchgate.net

Solvent Extraction: Liquid-liquid extraction can be used to selectively separate L-arabinitol from other soluble components. In one documented process for arabitol purification, butanol was used as an extraction solvent at 90°C to selectively dissolve the arabitol from a glycerol-rich remainder. researchgate.net

Crystallization: The final step to achieve high purity is crystallization. By cooling the concentrated, purified L-arabinitol solution, white crystals can be formed, collected, and dried. researchgate.net This method has been shown to yield arabitol with a purity of at least 95-98%. researchgate.netresearchgate.net

Microbiological Purification from Xylitol (B92547) Mother Liquor

A novel and cost-effective method for purifying L-arabinitol involves using microorganisms to selectively consume impurities. This biological purification is particularly effective for recovering L-arabinitol from xylitol mother liquor, an industrial byproduct that contains a high concentration of L-arabinitol but also significant amounts of xylitol, sorbitol, and mannitol (B672), which are difficult to separate using conventional methods. researchgate.netnih.gov

The process utilizes a specific strain of Bacillus megaterium that was screened for its ability to metabolize xylitol, sorbitol, and mannitol as carbon sources, while being unable to utilize L-arabinitol. researchgate.netnih.gov

The purification process involves:

Inoculating the xylitol mother liquor, supplemented with basic nutrients, with the selected Bacillus megaterium strain.

Culturing the microorganism under controlled conditions, during which it consumes the unwanted sugar alcohols.

Harvesting the fermentation broth, which is now significantly enriched in L-arabinitol.

This microbiological method has proven to be highly efficient. Research has shown that from a medium containing 50 g/L of xylitol mother liquor, an L-arabinitol yield of 95% with a purity of 80% could be achieved directly in the broth. researchgate.netnih.gov The L-arabinitol can then be easily purified to a very high degree (98.5%) through subsequent standard steps like ion exchange and decolorization, followed by crystallization. researchgate.netnih.gov

Microbiological Purification of L-Arabinitol from Xylitol Mother Liquor

ParameterFindingReference
MicroorganismBacillus megaterium strain researchgate.netnih.gov
Raw MaterialXylitol mother liquor (50 g/L) researchgate.netnih.gov
Metabolic ActionStrain consumes xylitol, sorbitol, and mannitol, but not L-arabinitol. researchgate.netnih.gov
Yield (in broth)95% researchgate.netnih.gov
Purity (in broth)80% researchgate.netnih.gov
Final Purity (after crystallization)98.5% researchgate.netnih.gov

Emerging Industrial and Biorefinery Applications of L-Arabinitol

L-arabinitol, a five-carbon sugar alcohol, is increasingly recognized as a valuable platform chemical within the burgeoning bio-based economy. Its versatile structure allows for conversion into a variety of high-value products, positioning it as a key component in integrated biorefinery concepts. These processes aim to utilize renewable biomass feedstocks to their fullest potential, minimizing waste and creating sustainable alternatives to petroleum-based chemicals. The biotechnological production of L-arabinitol, primarily through the fermentation of sugars from lignocellulosic biomass and glycerol by various yeasts, sets the stage for its subsequent valorization.

Precursor in the Synthesis of Value-Added Chemicals (e.g., Arabinoic Acid, Xylonic Acid)

The chemical structure of L-arabinitol makes it an ideal starting material for the synthesis of several valuable organic acids through oxidation processes.

L-Arabinoic Acid:

L-arabinitol can be selectively oxidized to produce L-arabinoic acid. This conversion can be achieved through catalytic oxidation processes. While specific research on the direct catalytic oxidation of L-arabinitol to L-arabinoic acid is an area of ongoing research, the reverse reaction, the hydrogenation of arabinonic acid to arabitol, is well-documented. escholarship.org This suggests the thermodynamic feasibility of the oxidation reaction. Biocatalytic routes, employing specific enzymes, offer a promising and environmentally benign alternative to chemical methods for this transformation.

Xylonic Acid:

The conversion of L-arabinitol to xylonic acid involves a multi-step enzymatic pathway. A key intermediate in this process is L-xylulose. The enzyme L-arabinitol 4-dehydrogenase, found in fungi such as Hypocrea jecorina (also known as Trichoderma reesei), catalyzes the conversion of L-arabinitol to L-xylulose. nih.govwikipedia.orgnih.gov

Reaction: L-arabinitol + NAD⁺ <=> L-xylulose + NADH + H⁺ wikipedia.org

Once L-xylulose is formed, it can be further metabolized or converted. Research has demonstrated the existence of enzymatic pathways that can convert L-xylulose to D-xylulose, a direct precursor for xylonic acid production. acs.org The oxidation of D-xylose to xylonic acid is a well-established biotechnological process, often carried out by bacteria such as Gluconobacter oxydans. Therefore, a multi-enzyme cascade or a whole-cell biocatalyst approach integrating L-arabinitol dehydrogenase and subsequent conversion steps could enable the production of xylonic acid from L-arabinitol.

A study on the immobilization of L-arabinitol 4-dehydrogenase from Hypocrea jecorina on silicon oxide nanoparticles demonstrated the potential for industrial production of L-xylulose from L-arabinitol. nih.gov The immobilized enzyme showed significantly enhanced thermostability and reusability, achieving a 66% conversion of L-arabinitol to L-xylulose. nih.gov

EnzymeSource OrganismSubstrateProductKey Findings
L-arabinitol 4-dehydrogenase (HjLAD)Hypocrea jecorinaL-arabinitolL-xyluloseImmobilization on silicon oxide nanoparticles increased thermostability by over 14-fold and allowed for 94% activity retention after 10 cycles. nih.gov
L-arabinitol 4-dehydrogenaseTrichoderma reeseiL-arabinitolL-xyluloseThe enzyme also showed activity towards adonitol (ribitol) and xylitol. nih.gov

Development of L-Arabinitol-Derived Compounds for Pharmaceutical and Food Sector Research

The unique stereochemistry and functionality of L-arabinitol make it an attractive building block for the synthesis of novel compounds with potential applications in the pharmaceutical and food industries.

Pharmaceutical Sector Research:

In the pharmaceutical industry, the chiral nature of L-arabinitol is particularly valuable for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Research has shown that L-arabinitol can be used as a monomer for the preparation of polyamides. ucl.ac.uk Dihydrochlorides of 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol have been prepared as bifunctional monomers for linear polycondensations, leading to the creation of new L-arabinitol-based polyamides. ucl.ac.uk These bio-based polymers could have applications in areas such as drug delivery systems, where biodegradable and biocompatible materials are highly sought after. nih.govyoutube.comyoutube.comillinois.edu

Furthermore, the derivative L-xylulose, produced from L-arabinitol, is considered a potential starting material for the development of therapeutics. nih.gov The biocatalytic upgrading of L-arabinose (a precursor to L-arabinitol) to produce polyalcohols has been explored for its potential in synthesizing chiral building blocks for APIs. ucl.ac.uk

L-Arabinitol DerivativeApplication AreaResearch Finding
1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitolPolymer Chemistry/Drug DeliveryUsed as a monomer to synthesize a new aregic AABB-type L-arabinitol-based polyamide, which is crystalline, optically active, and soluble in water and organic solvents. ucl.ac.uk
L-xyluloseTherapeuticsIdentified as a potential starting material for therapeutic drugs, with efficient biocatalytic production from L-arabinitol being a key research focus. nih.gov

Food Sector Research:

In the food sector, L-arabinitol itself is a sugar alcohol with sweetening properties. researchgate.net Beyond its direct use, research into the derivatization of similar sugar alcohols suggests potential applications for L-arabinitol-derived compounds, particularly as functional food additives.

A significant area of research is the synthesis of sugar fatty acid esters, which are non-ionic surfactants with wide applications as emulsifiers in food products. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The enzymatic esterification of pentoses, such as L-arabinose, with fatty acids has been successfully demonstrated. researchgate.net For instance, the direct esterification of palmitic acid with L-(+)-arabinose using Candida antarctica lipase (B570770) B has been shown to selectively produce 5-O-Palmitoyl-L-(+)-arabinose. researchgate.net This regioselectivity, targeting the primary hydroxyl group, is a key advantage of enzymatic synthesis. researchgate.net

Given the structural similarity between L-arabinose and L-arabinitol, it is plausible that L-arabinitol could be similarly esterified with fatty acids to create novel bio-based emulsifiers. These L-arabinitol esters would be amphiphilic molecules, with the hydrophilic sugar alcohol head and a hydrophobic fatty acid tail, making them suitable for stabilizing oil-in-water emulsions. The properties of such emulsifiers could be tailored by varying the chain length of the fatty acid used in the synthesis. nih.gov

L-Arabinitol/Analogue DerivativePotential ApplicationResearch Finding
5-O-Palmitoyl-L-(+)-arabinose (L-arabinose ester)Food EmulsifierSynthesized via enzymatic esterification using Candida antarctica lipase B, demonstrating the feasibility of producing pentose-based fatty acid esters. researchgate.net
L-arabinitol fatty acid esters (Hypothetical)Food EmulsifierBy analogy to other sugar alcohols, these esters are expected to act as non-ionic surfactants with potential applications in food formulations. nih.govresearchgate.netnih.gov

Future Perspectives and Research Challenges in L Arabinitol Studies

Elucidation of Novel L-Arabinitol Metabolic Pathways and Regulatory Networks in Diverse Organisms

A primary challenge in L-arabinitol research is to broaden our understanding of its metabolic pathways beyond the well-studied model organisms. While the fungal L-arabinose catabolic pathway, which involves L-arabinitol as a key intermediate, has been detailed in species like Aspergillus niger and Trichoderma reesei (Hypocrea jecorina), significant gaps in knowledge remain for a wider diversity of microorganisms. nih.gov This pathway involves a series of reduction and oxidation steps catalyzed by enzymes such as L-arabinose reductase, L-arabinitol 4-dehydrogenase, L-xylulose reductase, and xylitol (B92547) dehydrogenase. nih.gov

Future research will likely focus on:

Exploring Untapped Microbial Diversity : Prospecting for novel microorganisms, particularly yeasts from genera like Candida, Pichia, and Debaryomyces, that can efficiently produce L-arabinitol from various feedstocks. nih.gov The search for new microbial producers from diverse environments remains a key strategy. nih.gov

Characterizing Regulatory Elements : Identifying and characterizing the transcriptional regulators that control L-arabinitol metabolism is crucial for metabolic engineering. In bacteria, for instance, a novel regulator, BtAraR, which controls L-arabinose utilization genes, has been identified in the human gut bacterium Bacteroides thetaiotaomicron. nih.gov Similarly, in Bacillus subtilis, the araR gene product acts as a negative regulator of the L-arabinose operon. nih.gov Understanding how these regulators function and respond to effectors like L-arabinose can pave the way for designing advanced microbial cell factories. nih.gov

Investigating Interconnected Pathways : Research has shown that the L-arabinitol pathway is linked with the metabolism of other sugars, such as D-xylose and D-galactose. nih.govnih.gov The enzyme L-arabinitol 4-dehydrogenase (Lad1) in H. jecorina is essential not only for L-arabinose catabolism but also plays a role in the breakdown of several hexoses, highlighting the metabolic complexity. nih.gov Further elucidation of this metabolic cross-talk is essential for a holistic understanding.

Advancements in High-Throughput Screening and Directed Evolution for Improved L-Arabinitol Bioproduction

To enhance the efficiency of L-arabinitol production, modern synthetic biology tools are indispensable. High-throughput screening and directed evolution offer powerful strategies to engineer enzymes and microbial strains with desired characteristics.

Directed evolution mimics Darwinian evolution in a laboratory setting, allowing for the rapid development of biocatalysts with improved properties. nih.gov This can involve:

Altering Substrate Specificity : In many biotechnological processes, such as the production of xylitol from lignocellulosic biomass, the co-production of L-arabinitol is an undesirable side reaction. nih.govresearchgate.net This is often due to the promiscuous nature of enzymes like xylose reductase, which can act on L-arabinose. nih.gov Directed evolution has been successfully used to engineer a xylose reductase from Neurospora crassa to have a significantly higher preference for D-xylose over L-arabinose, thereby minimizing the formation of L-arabinitol as a byproduct. nih.gov

Enhancing Catalytic Efficiency and Stability : Iterative rounds of mutagenesis, screening, or selection can identify enzyme variants with dramatically increased catalytic rates and improved stability under industrial process conditions. nih.gov This approach has been used to improve various enzymes and could be applied to the key enzymes in the L-arabinitol pathway to boost production titers and yields. nih.gov

Modifying Regulatory Proteins : Directed evolution can also be applied to regulatory proteins, such as transcription factors, to alter their response to inducer molecules. For example, the E. coli AraC protein has been evolved to create an arabinose-inducible system that is more sensitive to arabinose and less prone to cross-talk with other inducible systems. nih.gov

The success of directed evolution hinges on effective high-throughput screening methods capable of rapidly assessing thousands or millions of variants. Future advancements in microfluidics, biosensors, and automated robotic platforms will be critical to accelerating this process.

Integration of Multi-Omics Data for Systems-Level Understanding of L-Arabinitol Metabolism

A comprehensive, systems-level understanding of L-arabinitol metabolism is necessary for rational and effective metabolic engineering. This requires the integration of data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics.

Genomics : Provides the foundational blueprint of an organism's metabolic potential, identifying the genes encoding enzymes and regulatory proteins in L-arabinitol-related pathways.

Transcriptomics : Reveals how the expression of these genes changes in response to different conditions, such as substrate type or environmental stress. This can help identify key regulatory hubs and bottlenecks in the metabolic network. For example, understanding the regulation of the araR gene in Bacillus subtilis or BtAraR in Bacteroides provides targets for engineering constitutive or enhanced expression of pathway enzymes. nih.govnih.gov

Proteomics : Quantifies the actual protein levels, offering a more direct look at the catalytic and regulatory machinery present in the cell at a given time.

Metabolomics : Measures the concentrations of intracellular and extracellular metabolites, including L-arabinitol and its precursors, providing a real-time snapshot of the metabolic state (phenotype) of the cell. This can reveal unexpected metabolic fluxes or accumulations of inhibitory byproducts.

By integrating these datasets, researchers can construct detailed metabolic models. These models can simulate the flow of carbon through the metabolic network, predict the effects of genetic modifications, and identify the most promising targets for engineering to maximize L-arabinitol production. This approach facilitates a move from trial-and-error strain improvement to a more predictive, design-build-test-learn cycle of metabolic engineering.

Translational Research: Bridging Basic Science of L-Arabinitol to Clinical Diagnostics and Industrial Innovations

A significant area of future focus is the translation of fundamental knowledge about L-arabinitol into practical applications.

Clinical Diagnostics: L-arabinitol has been identified as a potential biomarker for invasive candidiasis, a serious fungal infection. nih.govnih.gov Patients with this infection often have elevated levels of D-arabinitol, while L-arabinitol levels remain relatively stable. Therefore, the ratio of D-arabinitol to L-arabinitol (DA/LA) in urine or serum can be a valuable diagnostic tool. nih.gov

Prospective studies have demonstrated the accuracy of the DA/LA ratio for early diagnosis in high-risk pediatric populations, such as neutropenic cancer patients and premature infants. nih.gov

Future work will involve validating this biomarker across broader patient populations, standardizing assay protocols for clinical laboratories, and potentially integrating it into routine screening for at-risk patients to guide early antifungal therapy. nih.govnih.gov Regular monitoring of the urine DA/LA ratio has been suggested to facilitate the early detection of invasive candidiasis in pediatric oncology. nih.gov

Industrial Innovations: L-arabinitol is recognized as one of the top value-added chemicals that can be produced from biomass. nih.govresearchgate.net Its properties make it attractive for several industries:

Food Industry : It can be used as a low-calorie sweetener and texturing agent. nih.govfrontiersin.orgresearchgate.net

Pharmaceutical and Oral Healthcare : It has potential as an anticariogenic agent (reducing dental caries) and can be used in therapeutics. nih.govfrontiersin.orgresearchgate.net

Chemical Industry : It serves as a platform chemical, a building block that can be converted into other valuable products like arabinoic and xylonic acids. nih.gov

The primary challenge is moving from laboratory-scale production to industrial-scale processes. frontiersin.orgnih.gov This requires innovations in bioreactor design and process optimization. Recent research has explored using immobilized yeast cells (e.g., Wickerhamomyces anomalus) in various bioreactor configurations—such as stirred tank, packed bed, and airlift reactors—to achieve continuous and long-term production, which could reduce costs associated with biomass production. frontiersin.orgnih.gov

Table 1: Research in Bioreactor Configurations for L-Arabinitol Production

Bioreactor TypeOrganismKey Findings/ChallengesReference
Stirred Tank Reactor (STR)Wickerhamomyces anomalus WC 1501 (immobilized)Experienced oxygen limitation due to the need for low stirring to maintain bead integrity. frontiersin.orgnih.gov
Packed Bed Reactor (PBR)Wickerhamomyces anomalus WC 1501 (immobilized)Showed limitations in diffusion and mass transfer of oxygen and/or nutrients. frontiersin.orgnih.gov
Fluidized Bed Reactor (FBR)Wickerhamomyces anomalus WC 1501 (immobilized)Also characterized by limitations in diffusion and mass transfer. frontiersin.orgnih.gov
Airlift Reactor (ALR)Wickerhamomyces anomalus WC 1501 (immobilized)Partially relieved mass transfer limitations, achieving higher conversion and productivity compared to other tested configurations. In a fed-batch process, produced 117 g/L of arabitol over 500 hours. frontiersin.orgnih.gov

Sustainable and Economically Viable Production of L-Arabinitol from Renewable Resources

The long-term success of L-arabinitol as an industrial product depends on the development of sustainable and cost-effective production methods. This involves utilizing inexpensive, renewable, non-food feedstocks.

Lignocellulosic Biomass : Hemicellulose fractions of agricultural and forestry waste are rich in pentose (B10789219) sugars like L-arabinose, the direct precursor for L-arabinitol. nih.govresearchgate.net Efficiently extracting and hydrolyzing these complex carbohydrates into fermentable sugars is a key research challenge. abo.fid-nb.inforesearchgate.net

Crude Glycerol (B35011) : The biodiesel industry generates vast quantities of crude glycerol as a byproduct. nih.gov Many yeasts, such as Wickerhamomyces anomalus, are capable of converting this low-cost glycerol into L-arabinitol, offering a prime example of waste valorization. frontiersin.orgnih.gov

Techno-economic analyses are crucial for guiding research toward commercially feasible processes. Studies have shown that the cost of the feedstock (e.g., L-arabinose) is the most significant contributor to the total production cost of L-arabinitol. abo.fid-nb.inforesearchgate.net For example, one analysis estimated the production cost of arabitol at approximately $700 per ton, with the price of arabinose accounting for nearly 90% of that cost. d-nb.info Therefore, future research must focus on:

Improving the efficiency of feedstock utilization by engineered microbes.

Reducing the costs associated with downstream processing and purification of L-arabinitol from the fermentation broth. researchgate.net

Table 2: L-Arabinitol Production from Renewable Feedstocks

FeedstockMicroorganism ExampleKey AdvantageReference
L-Arabinose (from Hemicellulose)Scheffersomyces shehataeDirect conversion from a major component of lignocellulosic biomass. researchgate.net
Glycerol (from Biodiesel industry)Wickerhamomyces anomalusValorization of an abundant industrial waste stream. nih.govfrontiersin.orgnih.gov
GlucoseVarious YeastsCommon and readily available sugar, though may compete with food production. nih.gov

Q & A

Basic: What methodologies are recommended for detecting and quantifying L-arabinitol in metabolic flux studies?

L-Arabinitol can be quantified using high-performance liquid chromatography (HPLC) paired with refractive index (RI) or evaporative light scattering (ELS) detectors. For dynamic flux analysis, isotopically labeled substrates (e.g., ¹³C-L-arabinose) can track L-arabinitol production via mass spectrometry. Calibration curves with pure standards are critical for accuracy, and internal controls (e.g., ribitol) help normalize data .

Basic: What is the role of L-arabinitol in fungal L-arabinose catabolic pathways?

In fungi, L-arabinitol is a key intermediate in the L-arabinose-to-xylitol pathway. L-Arabinitol 4-dehydrogenase (LAD) oxidizes L-arabinitol to L-xylulose using NAD⁺, linking it to downstream xylitol and ethanol production. This pathway is critical for metabolic engineering of biofuel-producing strains .

Basic: What standard assays are used to measure LAD enzyme activity?

LAD activity is typically assayed spectrophotometrically by monitoring NADH production at 340 nm. Reactions include saturating concentrations of L-arabinitol (200 mM) and NAD⁺ (2 mM) in a universal buffer system (e.g., morpholineethanesulfonic acid/Tris/glycine) at pH 9.5. Initial rate measurements under steady-state conditions ensure reproducibility .

Advanced: How can cofactor imbalances caused by LAD’s NAD⁺ dependency be addressed in engineered pathways?

Cofactor imbalances arise when NADPH-dependent reductases (e.g., xylose reductase) pair with NAD⁺-dependent LAD, leading to redox stress. Solutions include:

  • Protein engineering : Rational design or directed evolution to switch LAD cofactor specificity from NAD⁺ to NADP⁺ .
  • Cofactor regeneration systems : Co-expression of transhydrogenases or NAD kinase to balance NAD⁺/NADPH pools .
  • Modular pathway design : Separating NAD⁺- and NADPH-dependent reactions into distinct metabolic modules .

Advanced: What strategies are effective for engineering LAD variants with altered thermostability or pH tolerance?

  • Thermostability : Error-prone PCR or site-saturation mutagenesis targeting surface-exposed residues (e.g., Gly231 in Neurospora crassa LAD), followed by screening at elevated temperatures (45–50°C) .
  • pH tolerance : Screening LAD libraries in buffers spanning pH 7.0–11.0 to identify variants with shifted pH optima. For example, N. crassa LAD retains >60% activity at pH 8.0–10.5 .

Advanced: How can L-arabinitol accumulation be mitigated in recombinant Saccharomyces cerevisiae strains?

Accumulation occurs due to cofactor mismatches between NADPH-dependent reductases and NAD⁺-dependent LAD. Solutions include:

  • Cofactor-balanced pathways : Introducing NADP⁺-dependent LAD variants to align cofactor usage .
  • Dynamic pathway regulation : Using promoters responsive to pentose availability to delay L-arabinose uptake until D-xylose is depleted .

Advanced: How should researchers design experiments to account for pH-dependent LAD activity variations?

  • Buffer selection : Use universal buffers (e.g., MES/Tris/glycine) to maintain consistent ionic strength across pH 7.0–11.0.
  • Activity profiling : Measure initial reaction rates at 2–3 pH intervals and fit data to a bell-shaped curve to identify optimal pH .
  • Stabilization additives : Include polyols (e.g., glycerol) to enhance enzyme stability in alkaline conditions .

Advanced: What immobilization techniques improve LAD reusability in L-xylulose bioproduction?

  • Covalent attachment : Aldehyde-functionalized silicon oxide nanoparticles enable stable immobilization via Schiff base formation, retaining >80% activity over 10 cycles .
  • Entrapment in alginate beads : Combines enzyme retention with diffusion-friendly matrices for substrate accessibility .

Advanced: How should discrepancies in reported LAD thermostability data be resolved?

Discrepancies (e.g., half-life variations at 45°C) arise from assay conditions (e.g., buffer composition, protein purity). Standardize protocols by:

  • Pre-incubation controls : Measure residual activity after incubating enzymes at 45°C for 1–4 hours .
  • Comparative kinetics : Use identical substrate concentrations and cofactors across studies .

Advanced: What are the trade-offs between rational design and directed evolution for LAD engineering?

  • Rational design : Targets active-site residues (e.g., NAD⁺-binding motifs) for cofactor switching. Limited by incomplete structural knowledge .
  • Directed evolution : Utilizes random mutagenesis and high-throughput screening (e.g., NADP⁺-dependent activity in E. coli auxotrophs). More resource-intensive but uncovers non-obvious mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arabitol
Reactant of Route 2
L-Arabitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.